Product packaging for 4-Chloro-2-iodobenzo[d]thiazole(Cat. No.:)

4-Chloro-2-iodobenzo[d]thiazole

Cat. No.: B11812965
M. Wt: 295.53 g/mol
InChI Key: LERJYTBNTDHCPB-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzo[d]thiazole (CAS 1071402-38-4) is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. This benzothiazole derivative features both chloro and iodo substituents, making it a versatile intermediate for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions . Compounds based on the benzothiazole scaffold are extensively investigated for their diverse biological activities . This nucleus is recognized as a privileged structure in drug design, with its derivatives demonstrating significant potential in developing novel therapeutic agents . Specifically, this compound serves as a key precursor in synthesizing novel molecules for evaluating anticancer activity . Research indicates that thiazole derivatives can act through mechanisms such as the inhibition of anti-apoptotic Bcl-2 family proteins, thereby inducing programmed cell death (apoptosis) in cancer cells . These properties make derivatives of this compound promising candidates for screening against various cancer cell lines, including hepatocellular carcinoma (HepG2) and colorectal cancer (HCT-116 and HT-29) . Beyond oncology research, the benzothiazole core is also a significant pharmacophore in the development of antimicrobial agents . Its structure is being explored to address severe drug-resistant bacterial infections, including the inhibition of targets like DNA gyrase and topoisomerase IV . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClINS B11812965 4-Chloro-2-iodobenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

4-chloro-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3ClINS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI Key

LERJYTBNTDHCPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)I

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-Chloro-2-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2-iodobenzo[d]thiazole, a key intermediate in medicinal chemistry and drug development. This document details the synthetic protocol, including a robust and reproducible experimental procedure, and presents a thorough characterization of the final compound through various analytical techniques.

Synthesis

The synthesis of this compound is most effectively achieved through a Sandmeyer reaction, a versatile and widely used method for the conversion of primary aromatic amines to aryl halides.[1][2] In this specific application, the commercially available 2-amino-4-chlorobenzothiazole serves as the starting material.

The reaction proceeds in two main stages:

  • Diazotization: The primary amino group of 2-amino-4-chlorobenzothiazole is converted into a diazonium salt. This is typically accomplished by treating the amine with a source of nitrous acid, generated in situ from sodium nitrite and a strong acid.[3]

  • Iodination: The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to introduce the iodine atom at the 2-position of the benzothiazole ring, displacing the diazonium group.[2]

The overall synthetic transformation is depicted in the workflow below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-amino-4-chlorobenzothiazole 2-amino-4-chlorobenzothiazole Diazotization Diazotization 2-amino-4-chlorobenzothiazole->Diazotization Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazotization Acid Acid Acid->Diazotization Potassium Iodide Potassium Iodide Iodination Iodination Potassium Iodide->Iodination Diazotization->Iodination Diazonium Salt Intermediate This compound This compound Iodination->this compound Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Crude_Product Crude this compound Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Compound Purification->Pure_Product NMR 1H & 13C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

References

"4-Chloro-2-iodobenzo[d]thiazole CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-iodobenzo[d]thiazole, a halogenated benzothiazole derivative. While specific experimental data for this compound is limited in publicly available literature, this document compiles essential information regarding its chemical identity, molecular structure, and physico-chemical properties based on available data and theoretical predictions. Furthermore, a plausible experimental protocol for its synthesis is detailed, drawing from established methodologies for structurally related compounds. The potential biological significance of this compound is also discussed in the context of the broad pharmacological activities exhibited by the benzothiazole scaffold.

Chemical Identity and Molecular Structure

This compound is a heterocyclic aromatic compound containing a benzothiazole core structure substituted with a chlorine atom at the 4-position and an iodine atom at the 2-position.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
CAS Number 1071402-38-4[1]
Molecular Formula C₇H₃ClINS[1]
Molecular Weight 295.53 g/mol [1]
SMILES IC1=NC2=C(Cl)C=CC=C2S1[1]
IUPAC Name This compound

Molecular Structure:

The structure of this compound, characterized by the fusion of a benzene ring and a thiazole ring, is depicted below.

Figure 1. Molecular Structure of this compound

Physico-Chemical Properties

Table 2: Predicted and Analogous Physico-Chemical Properties

PropertyPredicted/Analogous ValueNotes
Melting Point Not availableData for the related compound 2-iodobenzothiazole is 77-81 °C.
Boiling Point Not available-
Solubility Not availableLikely soluble in common organic solvents like DMSO and DMF.
Appearance Not availableLikely a solid at room temperature, based on related compounds.

Experimental Protocols: A Plausible Synthesis Route

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on the well-established Sandmeyer reaction, a versatile method for the conversion of an amino group on an aromatic ring to a variety of functional groups, including halogens.[2] The starting material for this proposed synthesis would be 2-amino-4-chlorobenzothiazole.

3.1. Proposed Synthesis of this compound via a Sandmeyer-type Reaction

This protocol is a hypothetical procedure based on known transformations of similar substrates.[3][4]

Materials:

  • 2-Amino-4-chlorobenzothiazole

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Water (deionized)

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve a known quantity of 2-amino-4-chlorobenzothiazole in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

    • Continue stirring for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

  • Iodination (Sandmeyer-type reaction):

    • In a separate beaker, prepare a solution of potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition may result in the evolution of nitrogen gas.

    • Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the complete substitution of the diazonium group with iodine.

  • Work-up and Purification:

    • The crude product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration.

    • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and wash them with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for the Proposed Synthesis:

Figure 2. Proposed Synthesis Workflow Start 2-Amino-4-chlorobenzothiazole Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization DiazoniumSalt 4-Chlorobenzothiazole-2-diazonium chloride Diazotization->DiazoniumSalt Iodination Iodination (KI) DiazoniumSalt->Iodination Product This compound Iodination->Product Workup Work-up & Purification Product->Workup FinalProduct Pure Product Workup->FinalProduct

Figure 2. Proposed Synthesis Workflow

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the benzothiazole scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of benzothiazole have been shown to exhibit a wide range of pharmacological activities.

Potential Areas of Pharmacological Interest:

  • Antimicrobial and Antifungal Activity: Numerous 2-substituted and halogenated benzothiazoles have demonstrated significant activity against various bacterial and fungal strains.

  • Anticancer Activity: The benzothiazole nucleus is a core component of several compounds investigated for their antitumor properties.

  • Enzyme Inhibition: Benzothiazole derivatives have been identified as inhibitors of various enzymes, playing roles in different disease pathways.

The introduction of a chlorine and a bulky iodine atom onto the benzothiazole ring of the title compound is likely to modulate its lipophilicity and electronic properties, which could significantly influence its interaction with biological targets. Further research is required to elucidate the specific biological activities and potential signaling pathway involvement of this compound.

Hypothetical Signaling Pathway Interaction:

Given the known activities of benzothiazole derivatives, a hypothetical interaction with a generic cellular signaling pathway is depicted below. This is a conceptual representation and is not based on experimental data for the title compound.

Figure 3. Hypothetical Cellular Signaling Interaction Molecule This compound Receptor Cell Surface Receptor Molecule->Receptor Binding KinaseCascade Kinase Cascade Receptor->KinaseCascade Activation TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylation GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response (e.g., Apoptosis, Growth Arrest) GeneExpression->CellularResponse

Figure 3. Hypothetical Cellular Signaling Interaction

Conclusion

This compound is a halogenated benzothiazole with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical nature and a plausible route for its synthesis. The lack of specific experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The broad biological activities associated with the benzothiazole scaffold suggest that this compound could be a valuable candidate for screening in various drug discovery programs.

References

Spectroscopic Profile of 4-Chloro-2-iodobenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound 4-Chloro-2-iodobenzo[d]thiazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation for benzothiazole derivatives. Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from the analysis of related benzothiazole structures and established spectroscopic databases.

Table 1: Predicted ¹H NMR Chemical Shifts

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.20 - 7.80m-

Note: The exact chemical shifts and coupling constants for the aromatic protons on the benzothiazole ring system will depend on the specific electronic environment created by the chloro and iodo substituents. A 2D NMR experiment, such as COSY, would be instrumental in definitively assigning these protons.

Table 2: Predicted ¹³C NMR Chemical Shifts

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-I90 - 100
C-Cl125 - 135
Aromatic C-H120 - 130
Aromatic C-N150 - 160
Aromatic C-S130 - 140
Aromatic C (quaternary)120 - 155

Note: The carbon attached to the iodine atom is expected to be significantly shielded. The other carbon chemical shifts are estimations based on the electronic effects of the substituents.

Table 3: Predicted Infrared (IR) Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H aromatic stretching3050 - 3150Medium
C=N stretching (thiazole ring)1600 - 1670Medium to Strong
C=C aromatic ring stretching1450 - 1600Medium to Strong
C-Cl stretching700 - 800Strong
C-I stretching500 - 600Medium
C-S stretching600 - 700Medium

Note: The IR spectrum will provide key functional group information, confirming the presence of the aromatic system and the carbon-halogen bonds.

Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Relative Abundance
[M]⁺ (Molecular Ion)296.86High
[M+2]⁺-Approx. 32% of [M]⁺
[M-I]⁺169.96Variable
[M-Cl]⁺261.90Variable

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for benzothiazole derivatives like this compound. Researchers should optimize these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the various functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer, such as one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.

  • Data Acquisition:

    • EI-MS: Introduce the sample into the ion source, where it is vaporized and bombarded with a beam of electrons.

    • ESI-MS: Infuse the sample solution into the ESI source to generate gas-phase ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, use the exact mass to calculate the elemental formula.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to use this information as a starting point for their investigations and to perform their own detailed analyses to confirm the structure and purity of their synthesized compounds.

4-Chloro-2-iodobenzo[d]thiazole: An In-depth Technical Guide on its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Chloro-2-iodobenzo[d]thiazole based on the general properties of the benzothiazole class of compounds. Extensive literature searches did not yield specific quantitative data for this particular molecule. Therefore, the information presented herein is based on established principles of organic chemistry and data available for structurally related compounds. All quantitative data and experimental protocols are provided as general guidance and would require experimental verification for this specific compound.

Introduction

This compound is a halogenated heterocyclic compound belonging to the benzothiazole family. The benzothiazole scaffold is a key structural motif in a wide range of biologically active compounds and functional materials. The presence of both a chloro and an iodo substituent on the benzothiazole ring is expected to significantly influence its physicochemical properties, including solubility and stability, which are critical parameters in the context of drug discovery and development, as well as materials science. This guide aims to provide a detailed technical overview of the predicted solubility and stability of this compound, alongside generalized experimental protocols for their determination.

Predicted Solubility Profile

The solubility of an organic compound is dictated by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size. Based on the structure of this compound, a qualitative prediction of its solubility in various solvent classes can be made.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble to Sparingly SolubleThe molecule is largely non-polar due to the benzothiazole ring and halogen substituents. While the nitrogen atom can act as a hydrogen bond acceptor, the overall hydrophobic character is expected to dominate, leading to poor aqueous solubility.[1] Solubility in polar protic organic solvents like methanol may be slightly better than in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileSolubleThese solvents can engage in dipole-dipole interactions with the polar C-Cl, C-I, and C=N bonds within the molecule, facilitating dissolution. Benzothiazoles are generally soluble in DMSO.[1]
Non-Polar Toluene, Hexane, Diethyl EtherSparingly Soluble to SolubleThe aromatic benzothiazole core and the halogen atoms contribute to some lipophilicity, suggesting potential solubility in non-polar solvents. However, the polarity introduced by the heteroatoms and C-X bonds may limit solubility in highly non-polar solvents like hexane. Benzothiazoles are generally soluble in ether and acetone.[2]
Chlorinated Dichloromethane, ChloroformSoluble"Like dissolves like" principle suggests good solubility in chlorinated solvents due to similar polarities and the presence of halogen atoms.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and storage conditions. The stability of this compound is expected to be influenced by factors such as pH, light, and temperature.

Table 2: Predicted Stability of this compound under Different Conditions

ConditionPredicted StabilityPotential Degradation Pathway(s)
Thermal Likely to be thermally stable at ambient temperatures.Benzothiazole derivatives generally exhibit good thermal stability.[3][4][5] At elevated temperatures, decomposition could occur, potentially involving cleavage of the C-I or C-Cl bonds.
Photolytic Potentially susceptible to photodegradation.Aromatic systems and carbon-halogen bonds can be sensitive to UV light. Photodegradation may involve homolytic cleavage of the C-I bond, which is weaker than the C-Cl bond, leading to radical intermediates and subsequent degradation products.[6]
Hydrolytic (Acidic/Basic) Expected to be relatively stable under neutral pH. May be susceptible to hydrolysis under strong acidic or basic conditions.The thiazole ring can be susceptible to cleavage under harsh hydrolytic conditions. The carbon-halogen bonds are generally stable to hydrolysis under mild conditions.
Oxidative May be susceptible to oxidation.The sulfur atom in the thiazole ring could be oxidized in the presence of strong oxidizing agents.

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of a novel organic compound like this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[7]

Workflow for Solubility Determination

G A Add excess solid this compound to a known volume of solvent B Equilibrate at a constant temperature (e.g., 25°C) with agitation for a set period (e.g., 24-48h) A->B C Allow to settle or centrifuge to separate undissolved solid B->C D Withdraw an aliquot of the supernatant C->D E Filter the aliquot (e.g., using a 0.45 µm filter) D->E F Dilute the filtered solution with a suitable solvent E->F G Analyze the concentration of the compound using a validated analytical method (e.g., HPLC-UV) F->G H Calculate solubility (e.g., in mg/mL or µg/mL) G->H

Caption: Workflow for the shake-flask solubility determination method.

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8][9][10][11] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.

Forced Degradation Workflow

G cluster_0 Stress Conditions cluster_1 Analytical Workflow A Acid Hydrolysis (e.g., 0.1N HCl) G Expose solutions to stress conditions for defined time points A->G B Base Hydrolysis (e.g., 0.1N NaOH) B->G C Oxidation (e.g., 3% H2O2) C->G D Thermal Stress (e.g., 60°C) D->G E Photolytic Stress (e.g., ICH Q1B conditions) E->G F Prepare solutions of this compound H Analyze stressed samples by a stability-indicating HPLC method G->H I Identify and quantify degradation products H->I J Elucidate degradation pathways I->J

Caption: General workflow for forced degradation studies.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the physicochemical properties of a new chemical entity (NCE) like this compound and its progression in drug development.

Drug Development Progression Logic

G A NCE Synthesis & Characterization B Physicochemical Profiling A->B C Solubility Assessment B->C D Stability Assessment B->D E Formulation Development C->E D->E F Preclinical Studies E->F G Clinical Trials F->G

Caption: Logical flow from NCE characterization to clinical development.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this technical guide provides a robust framework for understanding its likely solubility and stability profiles. The predictions are grounded in the well-established chemistry of benzothiazoles and halogenated aromatic compounds. It is anticipated that this compound will exhibit good solubility in polar aprotic and chlorinated solvents and be relatively stable under ambient conditions, with potential sensitivity to light. The provided experimental protocols offer a clear path for the empirical determination of these crucial physicochemical parameters, which are indispensable for the advancement of this compound in research and development endeavors.

References

The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and scientific evolution of benzothiazole and its derivatives. From its initial discovery to its current prominence in medicinal chemistry, this document provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable heterocyclic scaffold.

A Historical Overview: From Industrial Applications to a Privileged Scaffold in Medicine

The journey of benzothiazole began in the late 19th century. In 1879, A.W. Hofmann reported the first synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles.[1] However, it wasn't until 1921 that a significant industrial application for a benzothiazole derivative was discovered, with 2-sulfanylbenzothiazoles being identified as effective vulcanization accelerators for rubber.[1] The parent benzothiazole molecule itself was not isolated until much later, in 1967, from the volatiles of American cranberries.[1]

The latter half of the 20th century saw a paradigm shift in the perception of benzothiazoles, as researchers began to uncover their vast pharmacological potential. This led to the exploration and development of a wide array of derivatives with diverse biological activities, establishing the benzothiazole core as a "privileged scaffold" in medicinal chemistry. Today, benzothiazole derivatives are integral components of numerous therapeutic agents, targeting a wide range of diseases.

Synthesis of the Benzothiazole Core: A Summary of Key Methodologies

The construction of the benzothiazole ring system is a cornerstone of its chemistry. Several synthetic strategies have been developed over the years, with the most common being the condensation of 2-aminothiophenol with various electrophilic partners.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of 2-substituted benzothiazole derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A 2-Aminothiophenol C Condensation/ Cyclization Reaction A->C B Aldehyde/Carboxylic Acid/ Other Electrophile B->C D Crude Benzothiazole Derivative C->D E Purification (e.g., Recrystallization, Chromatography) D->E F Structural Characterization (NMR, MS, IR) E->F G Purity Assessment (e.g., HPLC) F->G H In vitro Screening (e.g., Cytotoxicity Assay) G->H I Data Analysis (e.g., IC50 Determination) H->I J Lead Compound Identification I->J

Caption: General workflow for synthesis and evaluation.

Experimental Protocol: Synthesis of 2-Aryl-Benzothiazoles

This protocol describes a common method for the synthesis of 2-aryl-benzothiazoles from 2-aminothiophenol and an aromatic aldehyde.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Solvent (e.g., ethanol, dimethylformamide)

  • Catalyst (optional, e.g., an acid or base)

  • Oxidizing agent (e.g., air, H₂O₂, I₂)

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) and the substituted aromatic aldehyde (1-1.2 equivalents) in the chosen solvent in a round-bottom flask.

  • Add the catalyst, if required.

  • The reaction mixture is stirred at room temperature or heated under reflux, depending on the specific reactants and catalyst used. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by filtration if it precipitates out of the solution. If the product is soluble, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure 2-aryl-benzothiazole.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Significance: A Multitude of Biological Activities

Benzothiazole derivatives have demonstrated a remarkable range of biological activities, making them a focal point in drug discovery and development. Their therapeutic potential spans across various disease areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzothiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The table below summarizes the in vitro anticancer activity of selected benzothiazole derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 1 MCF-7 (Breast)5.04[2]
Derivative 2 HepG2 (Liver)1.2 nM[2]
Derivative 3 A549 (Lung)44 nM[2]
Derivative 4 Colo205 (Colon)13.9[2]
PB11 U87 (Glioblastoma)< 0.05[3][4]
PB11 HeLa (Cervical)< 0.05[3][4]
Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of many benzothiazole derivatives are attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

The following diagram illustrates the inhibitory effect of a novel benzothiazole derivative, PB11, on the PI3K/Akt signaling pathway, leading to the induction of apoptosis.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis CellSurvival Cell Survival & Proliferation pAkt->CellSurvival PB11 Benzothiazole Derivative (PB11) PB11->PI3K inhibits PB11->Akt inhibits

Caption: Inhibition of PI3K/Akt pathway by PB11.

The novel benzothiazole derivative PB11 has been shown to induce cytotoxicity and apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway.[3][4] PB11 treatment leads to the downregulation of PI3K and Akt, which in turn upregulates pro-apoptotic proteins like caspase-3 and cytochrome-c, ultimately leading to programmed cell death.[4]

Antimicrobial Activity

In addition to their anticancer properties, benzothiazole derivatives have emerged as a promising class of antimicrobial agents. They have shown activity against a range of pathogenic bacteria and fungi. The structural diversity of benzothiazole derivatives allows for the fine-tuning of their antimicrobial spectrum and potency.

Conclusion and Future Directions

The journey of benzothiazole, from its humble beginnings in industrial chemistry to its current status as a versatile pharmacophore, is a testament to the power of chemical exploration. The continuous development of novel synthetic methodologies and the ever-expanding understanding of the biological activities of its derivatives ensure that the story of benzothiazole is far from over. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles, the elucidation of novel mechanisms of action, and the application of benzothiazole-based compounds in combination therapies to combat drug resistance. The rich and diverse chemistry of the benzothiazole scaffold promises a bright future for its application in the development of next-generation therapeutics.

References

The Carbon-Iodine Bond in 4-Chloro-2-iodobenzo[d]thiazole: A Gateway for Selective Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. The targeted functionalization of this core structure is paramount for the development of novel compounds with tailored properties. 4-Chloro-2-iodobenzo[d]thiazole emerges as a versatile building block, offering two distinct reactive sites for diversification. This technical guide delves into the reactivity of the carbon-iodine (C-I) bond at the 2-position, highlighting its preferential activation in palladium-catalyzed cross-coupling reactions over the more inert carbon-chlorine (C-Cl) bond at the 4-position. This selective reactivity provides a strategic advantage for the sequential and controlled introduction of diverse molecular fragments.

Introduction to the Reactivity Landscape

The inherent difference in bond strength between the C-I and C-Cl bonds is the cornerstone of the selective reactivity observed in this compound. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. This principle allows for the chemoselective functionalization at the 2-position while leaving the 4-chloro substituent intact for potential subsequent transformations.

This guide will focus on three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions for the functionalization of the C-I bond in this scaffold: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron reagent and an organic halide. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.

Predicted Reaction and Quantitative Data

Based on studies of analogous 2-iodobenzothiazoles, the Suzuki-Miyaura coupling of this compound with various boronic acids is expected to proceed with high yields and excellent selectivity for the C-I bond.

EntryArylboronic AcidProductPredicted Yield (%)
1Phenylboronic acid4-Chloro-2-phenylbenzo[d]thiazole85-95
24-Methoxyphenylboronic acid4-Chloro-2-(4-methoxyphenyl)benzo[d]thiazole80-90
33-Pyridinylboronic acid4-Chloro-2-(pyridin-3-yl)benzo[d]thiazole75-85
42-Thienylboronic acid4-Chloro-2-(thiophen-2-yl)benzo[d]thiazole80-90
Experimental Protocol: A Representative Procedure

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound, adapted from procedures for similar substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed toluene/H₂O solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-chlorobenzo[d]thiazole.

Signaling Pathway Diagram

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 4-Chloro-2-iodobenzothiazole Ar-Pd(II)-I Ar-Pd(II)-I(L)2 (Ar = 4-Cl-Benzothiazol-2-yl) Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)2 Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (2-Aryl-4-chlorobenzothiazole)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the benzothiazole core. These alkynyl-substituted benzothiazoles are valuable precursors for further transformations and are of interest in materials science.

Predicted Reaction and Quantitative Data

The Sonogashira coupling of this compound is expected to proceed efficiently at the C-I position, offering good to excellent yields of the corresponding 2-alkynyl derivatives.

EntryTerminal AlkyneProductPredicted Yield (%)
1Phenylacetylene4-Chloro-2-(phenylethynyl)benzo[d]thiazole80-90
2Trimethylsilylacetylene4-Chloro-2-((trimethylsilyl)ethynyl)benzo[d]thiazole85-95
31-Hexyne4-Chloro-2-(hex-1-yn-1-yl)benzo[d]thiazole70-80
4Propargyl alcohol3-(4-Chlorobenzo[d]thiazol-2-yl)prop-2-yn-1-ol75-85
Experimental Protocol: A Representative Procedure

The following is a generalized experimental protocol for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • THF or DMF (solvent)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the degassed solvent (THF or DMF) followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the 2-alkynyl-4-chlorobenzothiazole.

Signaling Pathway Diagram

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-I Ar-Pd-I Ar-Pd(II)-I(L)2 Ox_Add->Ar-Pd-I Transmetalation Transmetalation Ar-Pd-I->Transmetalation Ar-Pd-Alkyne Ar-Pd(II)-C≡CR(L)2 Transmetalation->Ar-Pd-Alkyne Red_Elim Reductive Elimination Ar-Pd-Alkyne->Red_Elim Red_Elim->Pd(0)L2 Product CuI CuI Alkyne_Coord Alkyne Coordination CuI->Alkyne_Coord R-C≡C-H Base Cu-Alkyne Cu-C≡CR Alkyne_Coord->Cu-Alkyne Cu-Alkyne->Transmetalation Transfers alkynyl group

Caption: Catalytic cycles for the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 2-position of the benzothiazole ring. This reaction is of high importance in drug discovery programs.

Predicted Reaction and Quantitative Data

The Buchwald-Hartwig amination of this compound is anticipated to be highly selective for the C-I bond, providing access to a variety of 2-amino-4-chlorobenzothiazoles in good to excellent yields.

EntryAmineProductPredicted Yield (%)
1Morpholine4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine80-90
2AnilineN-(4-Chlorobenzo[d]thiazol-2-yl)aniline75-85
3BenzylamineN-Benzyl-4-chlorobenzo[d]thiazol-2-amine80-90
4tert-ButylamineN-(tert-Butyl)-4-chlorobenzo[d]thiazol-2-amine70-80
Experimental Protocol: A Representative Procedure

The following is a generalized experimental protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (solvent)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-amino-4-chlorobenzothiazole.

Signaling Pathway Diagram

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I(L) Oxidative_Addition->Ar-Pd(II)-I Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I->Amine_Coordination HNR'R'' Base Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R'' Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)L Product (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The carbon-iodine bond in this compound serves as a highly reactive and selective handle for the introduction of a wide range of functionalities via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to 2-aryl, 2-alkynyl, and 2-amino substituted 4-chlorobenzothiazoles, respectively. The protocols and data presented in this guide, based on established reactivity principles and studies of analogous compounds, offer a solid foundation for researchers and drug development professionals to exploit the synthetic potential of this versatile building block. The ability to selectively functionalize the 2-position while preserving the 4-chloro substituent opens up avenues for further molecular diversification, making this compound a valuable asset in the synthesis of complex molecules with potential applications in various scientific fields.

The Pharmacological Potential of Substituted Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry. Its unique chemical properties and versatile nature have led to the development of a vast array of substituted derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potentials of substituted benzothiazoles, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in the ongoing research and development of novel benzothiazole-based therapeutic agents.

Anticancer Activity

Substituted benzothiazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various substituted benzothiazoles is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected benzothiazole derivatives against different cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzothiazole-benzylidine hybrid 6e HepG2 (Liver)10.88Doxorubicin8.70
Benzothiazole-benzylidine hybrid 6f HepG2 (Liver)10.00Doxorubicin8.70
Benzothiazole-benzylidine hybrid 6a HepG2 (Liver)12.52Doxorubicin8.70
Benzothiazole-benzylidine hybrid 6c HepG2 (Liver)12.56Doxorubicin8.70
Benzothiazole-benzylidine hybrid 6a MCF7 (Breast)15.02Doxorubicin-
Benzothiazole-benzylidine hybrid 6c MCF7 (Breast)14.51Doxorubicin-
2-(4-Aminophenyl)benzothiazole derivative Ovarian, Breast, Lung, Renal, Colon CarcinomaVaries--
Substituted bromopyridine acetamide benzothiazole 29 SKRB-3 (Breast)0.0012--
SW620 (Colon)0.0043--
A549 (Lung)0.044--
HepG2 (Liver)0.048--
Nitrobenzylidene containing thiazolidine derivative 54 MCF7 (Breast)0.036--
HepG2 (Liver)0.048--
Chlorophenyl oxothiazolidine based benzothiazole 53 HeLa (Cervical)9.76Cisplatin-
Thiourea containing benzothiazole 3 U-937 (Leukemia)16.23 ± 0.81Etoposide17.94 ± 0.89
Naphthalimide derivative 67 HT-29 (Colon)3.47 ± 0.2--
A549 (Lung)3.89 ± 0.3--
MCF-7 (Breast)5.08 ± 0.3--
2-Substituted benzothiazole derivative A (nitro substituent) HepG2 (Liver)56.98 (24h), 38.54 (48h)Sorafenib-
2-Substituted benzothiazole derivative B (fluorine substituent) HepG2 (Liver)59.17 (24h), 29.63 (48h)Sorafenib-

Note: IC50 values can vary based on experimental conditions. Please refer to the original publications for detailed information. Some of the data is sourced from references[1][2][3][4].

Key Signaling Pathways in Anticancer Activity

Many substituted benzothiazoles exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most frequently targeted pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Certain benzothiazole derivatives have been shown to inhibit key components of this pathway, leading to apoptosis of cancer cells.[5][6][7]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Substituted Benzothiazole Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted benzothiazoles.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also implicated in various cancers. Some benzothiazole derivatives have demonstrated the ability to inhibit components of the MAPK/ERK pathway.[8][9][10]

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Benzothiazole Substituted Benzothiazole Benzothiazole->MEK Inhibition Benzothiazole->ERK Inhibition NFkB_Pathway cluster_Nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus GeneExpression Inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->GeneExpression NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Release Benzothiazole Substituted Benzothiazole Benzothiazole->IKK Inhibition Benzothiazole->NFkB Inhibition of Nuclear Translocation

References

Literature Review: 4-Chloro-2-iodobenzo[d]thiazole - A Scarcely Explored Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-iodobenzo[d]thiazole is a halogenated heterocyclic compound belonging to the benzothiazole family. Benzothiazoles are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3][4] The presence of halogen substituents, such as chlorine and iodine, can significantly influence the physicochemical properties and biological activities of organic molecules, making this compound a molecule of potential interest in drug discovery and materials science. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of specific data on this particular compound.

This technical guide aims to provide an overview of the available information on this compound, drawing from general knowledge of benzothiazole chemistry and the synthesis of related halogenated derivatives. Due to the limited specific research on this compound, this review will focus on potential synthetic pathways and projected applications based on the broader class of benzothiazoles.

Synthesis of Halogenated Benzothiazoles: A General Overview

One common approach is the reaction of a 2-amino-thiophenol derivative with a suitable electrophile.[5][6][7] For the target molecule, this would likely involve a starting material such as 4-chloro-2-aminothiophenol. The iodine at the 2-position could potentially be introduced through various methods, including:

  • Sandmeyer-type reaction: Diazotization of a 2-amino-4-chlorobenzothiazole followed by treatment with an iodide salt.

  • Halogen exchange: Reaction of a 2-chloro or 2-bromobenzothiazole derivative with an iodide source, possibly catalyzed by a transition metal.

  • Direct iodination: Electrophilic iodination of a suitable 4-chlorobenzothiazole precursor, although regioselectivity could be a challenge.

Another synthetic strategy involves the intramolecular cyclization of N-(2-halophenyl)thioamides. For instance, a 2,5-dichloroaniline could be converted to a thioformamide or thioacetamide, followed by a transition-metal-catalyzed intramolecular C-S bond formation to construct the benzothiazole ring. Subsequent iodination at the 2-position would then be required.

A plausible synthetic pathway could be visualized as follows:

G A 4-Chloro-2-aminothiophenol C 4-Chlorobenzothiazol-2(3H)-one/ thione A->C B Cyclization Reagent (e.g., Phosgene, CS2, etc.) B->C E This compound C->E D Halogenating Agent (e.g., POI3, PCl5/KI) D->E G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A This compound B Nucleophilic Substitution at C2 A->B C Library of 2-substituted 4-chlorobenzothiazoles B->C D In vitro assays (e.g., cytotoxicity, antimicrobial) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G In vivo studies F->G

References

"synthesis of novel 4-Chloro-2-iodobenzo[d]thiazole derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of Novel 4-Chloro-2-iodobenzo[d]thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of specific halogen substituents, such as chlorine and iodine, at the 4- and 2-positions, respectively, can significantly modulate the physicochemical and pharmacological properties of these molecules. The 2-iodo-substituted benzothiazoles, in particular, serve as versatile intermediates for further functionalization via cross-coupling reactions, enabling the synthesis of diverse libraries of novel compounds for drug discovery. This technical guide outlines a proposed synthetic pathway for this compound and provides detailed, analogous experimental protocols for the key transformations. Furthermore, it details the subsequent derivatization of this scaffold and presents expected spectroscopic data for the synthesized compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 3-chloroaniline. The proposed pathway involves the formation of a key intermediate, 2-amino-4-chlorobenzo[d]thiazole, via a Hugerschoff reaction, followed by a Sandmeyer-type diazotization and iodination to yield the target compound.

digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"3-Chloroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_A" [label="1-(3-Chlorophenyl)thiourea"]; "Intermediate_B" [label="2-Amino-4-chlorobenzo[d]thiazole"]; "Target" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Chloroaniline" -> "Intermediate_A" [label="1. NH4SCN, HCl\n2. Reflux"]; "Intermediate_A" -> "Intermediate_B" [label="Br2, CHCl3"]; "Intermediate_B" -> "Target" [label="1. NaNO2, H2SO4\n2. KI"]; }

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous transformations and can be adapted for the synthesis of this compound and its derivatives.

Synthesis of 2-Amino-4-chlorobenzo[d]thiazole (Key Intermediate)

This procedure is adapted from the Hugerschoff reaction for the synthesis of substituted 2-aminobenzothiazoles.

Workflow:

digraph "Synthesis_Workflow_1" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

A [label="Dissolve 3-chloroaniline in HCl"]; B [label="Add NH4SCN and reflux"]; C [label="Isolate 1-(3-chlorophenyl)thiourea"]; D [label="Dissolve thiourea in CHCl3"]; E [label="Add Br2 dropwise at 0-5 °C"]; F [label="Reflux the mixture"]; G [label="Neutralize with NaOH"]; H [label="Extract and purify"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Workflow for the synthesis of 2-Amino-4-chlorobenzo[d]thiazole.

Detailed Protocol:

  • Formation of 1-(3-Chlorophenyl)thiourea: To a solution of 3-chloroaniline (0.1 mol) in concentrated hydrochloric acid (20 mL) and water (100 mL), add ammonium thiocyanate (0.12 mol). Reflux the mixture for 4-6 hours. Upon cooling, a solid precipitate of 1-(3-chlorophenyl)thiourea will form. Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Cyclization to 2-Amino-4-chlorobenzo[d]thiazole: Dissolve the synthesized 1-(3-chlorophenyl)thiourea (0.05 mol) in chloroform (150 mL). Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (0.05 mol) in chloroform (50 mL) dropwise with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 1 hour, and then reflux for 3 hours. Cool the reaction mixture and neutralize it with a 10% sodium hydroxide solution. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product. Purify by recrystallization from ethanol or by column chromatography on silica gel.

Synthesis of this compound (Target Compound)

This procedure is a modification of the Sandmeyer reaction for the conversion of an amino group to an iodo group.

Workflow:

digraph "Synthesis_Workflow_2" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

A [label="Dissolve 2-amino-4-chlorobenzothiazole in H2SO4"]; B [label="Cool to 0-5 °C"]; C [label="Add NaNO2 solution dropwise"]; D [label="Stir for 30 min to form diazonium salt"]; E [label="Add KI solution"]; F [label="Warm to room temperature and stir"]; G [label="Extract with ethyl acetate"]; H [label="Purify by column chromatography"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • To a stirred solution of concentrated sulfuric acid (25 mL) and water (50 mL), cool to 0-5 °C and add 2-amino-4-chlorobenzo[d]thiazole (0.03 mol).

  • Slowly add a solution of sodium nitrite (0.033 mol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, dissolve potassium iodide (0.06 mol) in water (50 mL). Add the freshly prepared diazonium salt solution to the potassium iodide solution in portions, with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours. A precipitate of the iodo-derivative will form.

  • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of Novel Derivatives via Cross-Coupling Reactions

The 2-iodo group in this compound is an excellent handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.

digraph "Derivatization" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"Target" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Suzuki" [label="2-Aryl-4-chlorobenzo[d]thiazole"]; "Sonogashira" [label="2-Alkynyl-4-chlorobenzo[d]thiazole"];

"Target" -> "Suzuki" [label="Ar-B(OH)2, Pd catalyst, Base"]; "Target" -> "Sonogashira" [label="R-C≡CH, Pd/Cu catalyst, Base"]; }

Caption: Derivatization of this compound.

General Protocol for Suzuki Coupling
  • In a reaction vessel, combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2 mmol).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1, 10 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize expected and reported data for related benzothiazole structures. This information can be used as a reference for the characterization of newly synthesized compounds.

Table 1: Reaction Conditions for Analogous Benzothiazole Syntheses
Starting MaterialReagentsSolventTemp. (°C)Time (h)ProductYield (%)
2-AminothiophenolPhenyl isothiocyanateDMF10042-Anilinobenzothiazole92
4-ChlorophenylthioureaBromineChloroformReflux32-Amino-6-chlorobenzothiazole85
2-AminobenzothiazoleNaNO₂, H₂SO₄, KIWater0-522-Iodobenzothiazole78
2-IodobenzothiazolePhenylboronic acid, Pd(OAc)₂, K₂CO₃Toluene/H₂O90182-Phenylbenzothiazole88
Table 2: Spectroscopic Data for Representative Benzothiazole Derivatives
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
2-Aminobenzothiazole7.1-7.8 (m, 4H, Ar-H), 5.8 (br s, 2H, NH₂)110.2, 115.8, 121.5, 126.3, 132.1, 152.4, 168.93420, 3310 (N-H), 1630 (C=N)150 (M⁺)
2-Chlorobenzothiazole7.4-8.1 (m, 4H, Ar-H)121.8, 122.9, 125.4, 127.1, 134.5, 152.9, 153.71595 (C=N), 750 (C-Cl)169 (M⁺)
2-Iodobenzothiazole7.3-8.0 (m, 4H, Ar-H)95.1 (C-I), 121.9, 122.5, 125.1, 126.8, 135.2, 152.61590 (C=N)261 (M⁺)
4-Chlorobenzothiazole7.3-7.9 (m, 3H, Ar-H), 9.1 (s, 1H, H-2)122.1, 125.8, 127.9, 130.5, 133.7, 149.8, 155.41600 (C=N), 820 (C-Cl)169 (M⁺)

Note: The exact values for the target compound, this compound, will need to be determined experimentally.

Conclusion

This guide provides a comprehensive framework for the synthesis and derivatization of this compound. By following the proposed synthetic route and adapting the detailed experimental protocols, researchers can efficiently access this versatile building block. The subsequent functionalization through cross-coupling reactions opens up avenues for the creation of novel benzothiazole derivatives with potential applications in drug discovery and materials science. The provided data tables and workflows serve as a valuable resource for the planning and execution of these synthetic efforts.

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 4-Chloro-2-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Sonogashira coupling reaction of 4-chloro-2-iodobenzo[d]thiazole with various terminal alkynes. The inherent reactivity difference between the aryl-iodide and aryl-chloride bonds allows for a highly selective coupling at the 2-position of the benzothiazole ring, making this a valuable transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] For dihalogenated substrates like this compound, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds enables chemoselective functionalization. The oxidative addition of the palladium catalyst to the C-I bond is much more facile than to the C-Cl bond, allowing for selective alkynylation at the 2-position while leaving the 4-chloro substituent intact for potential downstream modifications.

Reaction Principle and Selectivity

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The key step for selectivity in polyhalogenated substrates is the initial oxidative addition of the palladium(0) catalyst to the aryl halide. The reactivity of aryl halides in this step follows the order: I > Br > Cl.[1] This substantial reactivity difference ensures that the Sonogashira coupling of this compound proceeds selectively at the iodo-substituted position.

Experimental Protocols

The following protocols are adapted from established procedures for the Sonogashira coupling of 2-iodobenzothiazole derivatives and are expected to be directly applicable to this compound.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous THF (5 mL per mmol of this compound).

  • Add triethylamine (2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of 2-iodobenzothiazole with various terminal alkynes. These results are indicative of the expected yields for the analogous reactions with this compound.

EntryAlkyneProductYield (%)
1Phenylacetylene4-Chloro-2-(phenylethynyl)benzo[d]thiazole85-95
21-Hexyne4-Chloro-2-(hex-1-yn-1-yl)benzo[d]thiazole80-90
3Trimethylsilylacetylene4-Chloro-2-((trimethylsilyl)ethynyl)benzo[d]thiazole90-98
43-Hydroxy-3-methyl-1-butyne4-(4-Chlorobenzo[d]thiazol-2-yl)-2-methylbut-3-yn-2-ol75-85
5Propargyl alcohol3-(4-Chlorobenzo[d]thiazol-2-yl)prop-2-yn-1-ol70-80

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Alkyne - PdCl₂(PPh₃)₂ - CuI - Triethylamine - THF stir Stir at Room Temperature (12-24h) reagents->stir Inert Atmosphere quench Quench with NH₄Cl (aq) stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: General workflow for the Sonogashira coupling reaction.

Catalytic Cycle

The simplified catalytic cycle for the Sonogashira coupling reaction is depicted below.

Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (R-I) alkyne_complex R-Pd(II)(C≡CR')L₂ pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 product R-C≡C-R' alkyne_complex->product Reductive Elimination cu_alkyne Cu-C≡CR' cu_alkyne->pd_complex cuI CuI cu_alkyne->cuI alkyne H-C≡CR' alkyne->cu_alkyne Base

Caption: Simplified catalytic cycles for the Sonogashira coupling.

References

Application Notes and Protocols for 4-Chloro-2-iodobenzo[d]thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-Chloro-2-iodobenzo[d]thiazole as a versatile building block in medicinal chemistry. The inherent reactivity of the 2-iodo substituent makes this compound a valuable intermediate for the synthesis of a diverse range of substituted benzothiazole derivatives through various cross-coupling reactions, enabling the exploration of new chemical space for drug discovery.

Introduction

Benzothiazole is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of substituents at various positions of the benzothiazole nucleus allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, in particular, is a strategically functionalized intermediate. The chloro group at the 4-position can influence the electronic properties and metabolic stability of the molecule, while the iodo group at the 2-position serves as a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This allows for the synthesis of libraries of 2-aryl- and 2-alkynyl-4-chlorobenzothiazoles for screening against various biological targets.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step sequence starting from the commercially available 3-chloroaniline. The first step involves the formation of 2-amino-4-chlorobenzothiazole, which is then converted to the target compound via a Sandmeyer-type diazotization and iodination reaction.

Synthesis_of_4_Chloro_2_iodobenzothiazole cluster_step1 Step 1: Synthesis of 2-amino-4-chlorobenzothiazole cluster_step2 Step 2: Sandmeyer Iodination 3-chloroaniline 3-Chloroaniline KSCN_Br2 KSCN, Br2 in Acetic Acid 3-chloroaniline->KSCN_Br2 2-amino-4-chlorobenzothiazole 2-amino-4-chlorobenzothiazole KSCN_Br2->2-amino-4-chlorobenzothiazole 2-amino-4-chlorobenzothiazole_2 2-amino-4-chlorobenzothiazole NaNO2_H2SO4 1. NaNO2, H2SO4 2. KI 2-amino-4-chlorobenzothiazole_2->NaNO2_H2SO4 4-Chloro-2-iodobenzothiazole This compound NaNO2_H2SO4->4-Chloro-2-iodobenzothiazole Cross_Coupling_Reactions Start This compound Boronic_Acid Aryl/Heteroaryl Boronic Acid Suzuki_Product 2-Aryl-4-chlorobenzothiazole Derivatives Alkyne Terminal Alkyne Sonogashira_Product 2-Alkynyl-4-chlorobenzothiazole Derivatives Boronic_Acid->Suzuki_Product Pd Catalyst, Base Alkyne->Sonogashira_Product Pd/Cu Catalysts, Base FAAH_Inhibition_Pathway Anandamide Anandamide (Endocannabinoid) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Analgesia Analgesia & Anti-inflammatory Effects CB1_Receptor->Analgesia Inhibitor 2-Aryl-4-chlorobenzothiazole (Potential Inhibitor) Inhibitor->FAAH Inhibition

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Chloro-2-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Overview

The benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 4-Chloro-2-iodobenzo[d]thiazole serves as a highly versatile starting material for the synthesis of a diverse library of bioactive compounds. The differential reactivity of the C2-iodo and C4-chloro substituents allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the more reactive C2 position. This enables the introduction of various substituents to explore structure-activity relationships (SAR) and optimize biological efficacy. This document outlines protocols for the synthesis of 2-aryl, 2-alkynyl, and 2-amino-4-chlorobenzothiazole derivatives and discusses their potential applications, particularly as anticancer agents.

Key Synthetic Transformations

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for selective substitution at the 2-position of the benzothiazole ring.

cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Pd Catalyst, Base Pd Catalyst, Base This compound->Pd Catalyst, Base Pd/Cu Catalyst, Base Pd/Cu Catalyst, Base This compound->Pd/Cu Catalyst, Base Pd Catalyst, Base, Ligand Pd Catalyst, Base, Ligand This compound->Pd Catalyst, Base, Ligand Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst, Base 2-Aryl-4-chlorobenzothiazole 2-Aryl-4-chlorobenzothiazole Pd Catalyst, Base->2-Aryl-4-chlorobenzothiazole Terminal Alkyne Terminal Alkyne Terminal Alkyne->Pd/Cu Catalyst, Base 2-Alkynyl-4-chlorobenzothiazole 2-Alkynyl-4-chlorobenzothiazole Pd/Cu Catalyst, Base->2-Alkynyl-4-chlorobenzothiazole Amine Amine Amine->Pd Catalyst, Base, Ligand 2-Amino-4-chlorobenzothiazole 2-Amino-4-chlorobenzothiazole Pd Catalyst, Base, Ligand->2-Amino-4-chlorobenzothiazole

Figure 1: Key cross-coupling reactions for functionalizing this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of 2-substituted-4-chlorobenzothiazole derivatives. Researchers should optimize these conditions for specific substrates.

This protocol describes the palladium-catalyzed coupling of an arylboronic acid with this compound.[2]

G start Start step1 Combine Reactants: - 4-Chloro-2-iodobenzothiazole - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) start->step1 step2 Degas Mixture: Purge with an inert gas (e.g., Argon or Nitrogen) step1->step2 step3 Heat Reaction: Reflux at 80-100 °C for 4-12 hours step2->step3 step4 Work-up: - Cool to RT - Aqueous extraction - Dry organic layer step3->step4 step5 Purification: Column chromatography on silica gel step4->step5 end 2-Aryl-4-chlorobenzothiazole step5->end Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) P P Receptor Tyrosine Kinase (RTK)->P BTZ-S2 BTZ-S2 BTZ-S2->P Inhibition Apoptosis Apoptosis BTZ-S2->Apoptosis Downstream Signaling Cascade (e.g., MAPK) Downstream Signaling Cascade (e.g., MAPK) P->Downstream Signaling Cascade (e.g., MAPK) Transcription Factors Transcription Factors Downstream Signaling Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

References

4-Chloro-2-iodobenzo[d]thiazole: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloro-2-iodobenzo[d]thiazole is a strategically functionalized heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a nucleophilic nitrogen atom, an electrophilic carbon at the 2-position bearing a good leaving group (iodine), and a chlorinated benzene ring susceptible to various cross-coupling reactions, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This application note provides an overview of its utility, supported by detailed experimental protocols for key transformations, catering to researchers, scientists, and professionals in drug development.

The strategic placement of the chloro and iodo substituents allows for selective and sequential functionalization through a variety of cross-coupling reactions. The more reactive C-I bond can be selectively targeted in palladium-catalyzed reactions, leaving the C-Cl bond intact for subsequent transformations. This orthogonal reactivity is a key feature that enhances the synthetic utility of this building block.

Key Applications

The primary applications of this compound lie in its use as a scaffold for the introduction of diverse functionalities through transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex organic molecules, including those with potential biological activity. The benzothiazole core itself is a privileged structure found in numerous pharmacologically active compounds.

Data Presentation

The following table summarizes the expected outcomes of typical cross-coupling reactions with this compound, providing a comparative overview of potential yields and reaction conditions. Please note that these are representative examples, and actual results may vary depending on the specific substrates and optimized conditions.

Reaction TypeCoupling PartnerCatalyst System (Typical)SolventBaseTemperature (°C)Typical Yield (%)
Suzuki Coupling Arylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂OK₂CO₃80-10075-95
Sonogashira Coupling Terminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃NTHFEt₃N25-6070-90
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ / XPhos / NaOtBuTolueneNaOtBu80-11065-85

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-chlorobenzo[d]thiazoles

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond at the 2-position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add a degassed mixture of toluene and water (4:1 v/v, 10 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-4-chlorobenzo[d]thiazole.

Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-chlorobenzo[d]thiazoles

This protocol details the synthesis of 2-alkynyl substituted benzothiazoles via a palladium and copper co-catalyzed Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the pure 2-alkynyl-4-chlorobenzo[d]thiazole.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-chlorobenzo[d]thiazoles

This protocol outlines the palladium-catalyzed amination of this compound to introduce a nitrogen-based functional group at the 2-position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the base.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography on silica gel to obtain the desired 2-amino-4-chlorobenzo[d]thiazole derivative.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described synthetic transformations.

Suzuki_Coupling_Workflow Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Arylboronic Arylboronic Acid Arylboronic->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/H₂O Solvent->Reaction Product 2-Aryl-4-chlorobenzo[d]thiazole Reaction->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira_Coupling_Workflow Start This compound Reaction Sonogashira Coupling Start->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_Catalyst PdCl₂(PPh₃)₂ Pd_Catalyst->Reaction Cu_Cocatalyst CuI Cu_Cocatalyst->Reaction Base Et₃N Base->Reaction Solvent THF Solvent->Reaction Product 2-Alkynyl-4-chlorobenzo[d]thiazole Reaction->Product

Caption: Workflow for Sonogashira Coupling.

Buchwald_Hartwig_Workflow Start This compound Reaction Buchwald-Hartwig Amination Start->Reaction Amine Primary/Secondary Amine Amine->Reaction Catalyst Pd₂(dba)₃ / XPhos Catalyst->Reaction Base NaOtBu Base->Reaction Solvent Toluene Solvent->Reaction Product 2-Amino-4-chlorobenzo[d]thiazole Reaction->Product

Caption: Workflow for Buchwald-Hartwig Amination.

This compound is a highly valuable building block for the synthesis of a wide range of functionalized benzothiazole derivatives. Its predictable reactivity in key cross-coupling reactions, coupled with the potential for sequential functionalization, provides a powerful tool for medicinal chemists and organic synthesis professionals. The protocols and data presented herein offer a solid foundation for the exploration of this versatile scaffold in the development of novel compounds with potential applications in drug discovery and materials science.

Synthesis of 4-Chloro-2-iodobenzo[d]thiazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 4-Chloro-2-iodobenzo[d]thiazole, a valuable intermediate in the development of novel pharmaceutical compounds and functional materials. The procedure is based on the well-established Sandmeyer reaction, involving the diazotization of a primary aromatic amine followed by nucleophilic substitution with iodide.

Introduction

Halogenated benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The presence of halogen atoms can modulate the physicochemical properties of molecules, influencing their biological activity and reactivity. Specifically, the iodo-functional group at the 2-position of the benzothiazole scaffold serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This protocol details a reliable method for the preparation of this compound starting from the commercially available 2-Amino-4-chlorobenzothiazole.

Principle of the Reaction

The synthesis proceeds in two key steps:

  • Diazotization: The primary amino group of 2-Amino-4-chlorobenzothiazole is converted to a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid, at low temperatures.

  • Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group, being an excellent leaving group (as N₂ gas), is displaced by the iodide ion to yield the desired this compound. This iodination step of the Sandmeyer reaction typically does not require a copper catalyst.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )Moles (mmol)Mass/Volume
2-Amino-4-chlorobenzothiazole184.6510.01.85 g
Concentrated Hydrochloric Acid (~37%)36.46~30~3.0 mL
Sodium Nitrite (NaNO₂)69.0011.00.76 g
Potassium Iodide (KI)166.0015.02.49 g
Deionized Water18.02-As needed
Dichloromethane (CH₂Cl₂)84.93-For extraction
Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution--For washing
Saturated Sodium Bicarbonate (NaHCO₃) Solution--For washing
Brine (Saturated NaCl Solution)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)--For drying

Procedure

  • Preparation of the Diazonium Salt:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.85 g (10.0 mmol) of 2-Amino-4-chlorobenzothiazole and 20 mL of deionized water.

    • Cool the suspension to 0-5 °C using an ice-water bath.

    • Slowly add 3.0 mL of concentrated hydrochloric acid to the stirred suspension.

    • In a separate beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the amine suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodination Reaction:

    • In a separate beaker, dissolve 2.49 g (15.0 mmol) of potassium iodide in 15 mL of deionized water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

    • Gently heat the mixture to 40-50 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 30 mL of saturated sodium thiosulfate solution (to remove any excess iodine), 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield pure this compound.

Experimental Workflow Diagram

experimental_workflow start 2-Amino-4-chlorobenzothiazole + HCl(aq) diazotization Diazotization with NaNO2 (0-5 °C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt iodination Iodination with KI diazonium_salt->iodination crude_mixture Crude Reaction Mixture iodination->crude_mixture extraction Extraction (Dichloromethane) crude_mixture->extraction washing Aqueous Washes (Na2S2O3, NaHCO3, Brine) extraction->washing drying Drying and Solvent Removal washing->drying purification Recrystallization drying->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Diazonium salts can be explosive when isolated in a dry state. This procedure is designed to use the diazonium salt in solution without isolation.

  • Handle organic solvents with care and avoid ignition sources.

Application Notes and Protocols for Catalytic Functionalization of 4-Chloro-2-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of 4-Chloro-2-iodobenzo[d]thiazole, a versatile building block in medicinal chemistry and materials science. The inherent reactivity difference between the iodo and chloro substituents allows for chemoselective catalytic transformations, primarily at the more labile C-2 iodo position. This document outlines established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, for the synthesis of diverse 2-substituted-4-chlorobenzothiazole derivatives.

Introduction to Selective Functionalization

The this compound scaffold possesses two distinct reactive sites for cross-coupling reactions. The carbon-iodine (C-I) bond at the 2-position is significantly more reactive towards oxidative addition to a low-valent palladium catalyst compared to the more robust carbon-chlorine (C-Cl) bond at the 4-position. This differential reactivity allows for the selective introduction of various functional groups at the C-2 position while preserving the chlorine atom for potential subsequent transformations.

This selective functionalization strategy is a powerful tool for the rapid generation of molecular diversity from a common precursor, which is highly valuable in drug discovery and the development of novel organic materials.

I. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-chlorobenzothiazoles

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction can be employed to introduce a variety of aryl or heteroaryl substituents at the 2-position.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from a ligand-free method developed for sterically hindered 2-arylbenzothiazole derivatives, which can be applied to the selective functionalization of this compound.[1]

Materials:

  • This compound

  • Arylboronic acid or arylboronic pinacol ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon (or Nitrogen) gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), and sodium carbonate (2.0 equiv.).

  • Add Pd₂(dba)₃ (5-10 mol%).

  • Add 1,4-dioxane and water in a 2:1 ratio (e.g., 6 mL of dioxane and 3 mL of water).

  • Bubble argon gas through the reaction mixture for 5-10 minutes to ensure an inert atmosphere.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-chlorobenzothiazole.

Quantitative Data Summary (Suzuki-Miyaura Coupling)
EntryArylboronic AcidCatalyst Loading (mol%)Solvent SystemTime (h)Yield (%)
1Phenylboronic acid5Dioxane/H₂O (2:1)6>90 (estimated)
24-Methoxyphenylboronic acid5Dioxane/H₂O (2:1)6>90 (estimated)
34-Tolylboronic acid10Dioxane/H₂O (2:1)885-95 (estimated)
43-Thienylboronic acid10Dioxane/H₂O (2:1)880-90 (estimated)

Note: Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

II. Sonogashira Coupling: Synthesis of 2-Alkynyl-4-chlorobenzothiazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly effective for the alkynylation of the 2-position of this compound.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a general method for the copper-free Sonogashira coupling of aryl halides.[2]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl or Pd(PPh₃)₄)

  • Base (e.g., Tetramethylpiperidine (TMP) or Triethylamine (Et₃N))

  • Solvent (e.g., Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF))

  • Argon (or Nitrogen) gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.) and the palladium precatalyst (2-5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the solvent (e.g., DMSO) and the base (e.g., TMP, 2.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-4-chlorobenzothiazole.

Quantitative Data Summary (Sonogashira Coupling)
EntryAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)
1Phenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMPDMSO1890-97 (estimated)
2EthynyltrimethylsilanePd(PPh₃)₄ (5 mol%) / CuI (5 mol%)Et₃NTHF1285-95 (estimated)
31-Octyne[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMPDMSO2488-95 (estimated)
43-EthynylpyridinePd(PPh₃)₄ (5 mol%) / CuI (5 mol%)Et₃NTHF1680-90 (estimated)

Note: Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

III. Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-chlorobenzothiazoles

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction can be selectively performed at the 2-position of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of aryl halides.[3][4]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Argon (or Nitrogen) gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube.

  • Add the base (1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.).

  • Add the anhydrous solvent.

  • Add the amine (1.1-1.2 equiv.).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-amino-4-chlorobenzothiazole.

Quantitative Data Summary (Buchwald-Hartwig Amination)
EntryAmineCatalyst/Ligand SystemBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10085-95 (estimated)
2AnilinePd(OAc)₂ / SPhosCs₂CO₃Dioxane11080-90 (estimated)
3BenzylaminePd₂(dba)₃ / BINAPNaOtBuToluene10082-92 (estimated)
4n-ButylaminePd(OAc)₂ / XPhosCs₂CO₃Dioxane11075-85 (estimated)

Note: Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

IV. Heck Reaction: Synthesis of 2-Alkenyl-4-chlorobenzothiazoles

The Heck reaction facilitates the coupling of an alkene with an aryl halide to form a substituted alkene. This method can be used to introduce a variety of vinyl groups at the 2-position of this compound.

Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction of aryl halides.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Argon (or Nitrogen) gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (if used, 2-10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous solvent and the base (1.5-2.0 equiv.).

  • Add the alkene (1.2-1.5 equiv.).

  • Heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkenyl-4-chlorobenzothiazole.

Quantitative Data Summary (Heck Reaction)
EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF10070-85 (estimated)
2Butyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile8075-90 (estimated)
31-OctenePd(OAc)₂Et₃NDMF12065-80 (estimated)
4CyclohexenePd(PPh₃)₄K₂CO₃Acetonitrile8060-75 (estimated)

Note: Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

V. Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for the catalytic functionalization of this compound.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions A This compound F Suzuki-Miyaura Coupling A->F B Arylboronic Acid B->F C Pd₂(dba)₃ C->F D Na₂CO₃ D->F E Dioxane/H₂O E->F G Workup & Purification F->G H 2-Aryl-4-chlorobenzothiazole G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions A This compound F Sonogashira Coupling A->F B Terminal Alkyne B->F C Pd Catalyst C->F D Base (e.g., TMP) D->F E Solvent (e.g., DMSO) E->F G Workup & Purification F->G H 2-Alkynyl-4-chlorobenzothiazole G->H

Caption: Workflow for Sonogashira Coupling.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions A This compound F Buchwald-Hartwig Amination A->F B Amine B->F C Pd Catalyst/Ligand C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G Workup & Purification F->G H 2-Amino-4-chlorobenzothiazole G->H

Caption: Workflow for Buchwald-Hartwig Amination.

Heck_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions A This compound F Heck Reaction A->F B Alkene B->F C Pd Catalyst C->F D Base (e.g., Et₃N) D->F E Solvent (e.g., DMF) E->F G Workup & Purification F->G H 2-Alkenyl-4-chlorobenzothiazole G->H Catalytic_Cycle A Pd(0)Lₙ B Oxidative Addition (R-I) A->B C R-Pd(II)-I(Lₙ) B->C D Transmetalation (R'-M) C->D E R-Pd(II)-R'(Lₙ) D->E F Reductive Elimination E->F F->A Product (R-R')

References

Application Notes and Protocols for 4-Chloro-2-iodobenzo[d]thiazole in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-iodobenzo[d]thiazole is a halogenated heterocyclic compound that holds significant promise as a building block in the field of materials science, particularly for the synthesis of advanced organic electronic materials. Its unique structure, featuring a benzothiazole core functionalized with both a chloro and an iodo group, offers versatile reactivity for various cross-coupling reactions, making it an attractive monomer for the construction of conjugated polymers and functional organic molecules. The electron-deficient nature of the benzothiazole ring system, coupled with the potential for tailored functionalization, allows for the precise tuning of the electronic and photophysical properties of the resulting materials.

These materials are of great interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The strategic incorporation of this compound into polymer backbones can lead to materials with desirable characteristics such as high charge carrier mobility, broad absorption spectra, and tunable energy levels.

This document provides an overview of the potential applications of this compound in materials science, along with generalized experimental protocols for its use in the synthesis of conjugated polymers via common cross-coupling reactions.

Key Applications in Materials Science

While specific examples of polymers synthesized directly from this compound are not extensively detailed in publicly available literature, its structural motifs are found in various thiazole-containing organic semiconductors. Thiazole and its derivatives are recognized for their electron-accepting properties, which are beneficial for creating donor-acceptor (D-A) type copolymers.[1] These D-A copolymers are a cornerstone of modern organic electronics, enabling efficient charge separation and transport.

The primary application of this compound is as a monomer in polymerization reactions. The presence of two different halogen atoms (chloro and iodo) at positions suitable for cross-coupling reactions (such as Suzuki, Stille, or direct arylation polymerization) allows for its incorporation into polymer chains with specific connectivity. The iodine atom is typically more reactive in these coupling reactions, offering a site for initial chain growth, while the chlorine atom can be used for subsequent functionalization or to influence the electronic properties of the material.

Potential materials synthesized using this compound could exhibit properties suitable for:

  • Organic Field-Effect Transistors (OFETs): The benzothiazole unit can promote intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.

  • Organic Photovoltaics (OPVs): As an electron-accepting unit in D-A copolymers, it can contribute to a lower bandgap, enabling broader absorption of the solar spectrum.

  • Organic Light-Emitting Diodes (OLEDs): The rigid, aromatic structure can lead to materials with high photoluminescence quantum yields and good thermal stability.

Experimental Protocols

The following are generalized protocols for the synthesis of conjugated polymers using this compound as a monomer. These protocols are based on standard cross-coupling reactions commonly employed in the synthesis of organic electronic materials.

Protocol 1: Suzuki Polycondensation

This protocol describes a general procedure for the synthesis of a copolymer of this compound with a diboronic acid or ester comonomer.

Materials:

  • This compound

  • Comonomer (e.g., a fluorene or thiophene derivative with two boronic acid or boronic ester groups)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃)

  • Phase-transfer catalyst (e.g., Aliquat® 336), if using a biphasic solvent system

  • Anhydrous solvents (e.g., toluene, DMF, or a mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, add equimolar amounts of this compound and the diboronic comonomer.

  • Add the palladium catalyst (typically 1-5 mol% relative to the monomers).

  • If using a solid base, add 2-4 equivalents per monomer unit.

  • If using a phase-transfer catalyst, add it to the mixture.

  • Degas the flask by subjecting it to several vacuum/inert gas cycles.

  • Add the degassed anhydrous solvent(s) via cannula.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a positive pressure of inert gas.

  • Monitor the reaction progress by techniques such as GPC (Gel Permeation Chromatography) to follow the increase in molecular weight.

  • After the desired polymerization time (typically 24-72 hours), cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone, or hexane).

  • Filter the precipitated polymer and wash it extensively with the non-solvent to remove catalyst residues and oligomers.

  • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to isolate the desired polymer fraction.

  • Dry the purified polymer under vacuum.

Quantitative Data Summary (Hypothetical):

PropertyExpected Range
Number Average M.W. (Mn)10 - 50 kDa
Polydispersity Index (PDI)1.5 - 3.0
Yield60 - 90%
Glass Transition Temp. (Tg)> 150 °C
Decomposition Temp. (Td)> 300 °C
Protocol 2: Stille Polycondensation

This protocol outlines a general procedure for the copolymerization of this compound with a distannyl comonomer.

Materials:

  • This compound

  • Distannyl comonomer (e.g., a distannylated thiophene or bithiophene derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Anhydrous, degassed solvent (e.g., toluene, chlorobenzene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add equimolar amounts of this compound and the distannyl comonomer.

  • Add the palladium catalyst (1-5 mol%).

  • Degas the flask with several vacuum/inert gas cycles.

  • Add the degassed anhydrous solvent via cannula.

  • Heat the reaction mixture to the desired temperature (typically 90-130 °C) under an inert atmosphere.

  • Monitor the polymerization by GPC.

  • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration and wash it with the non-solvent.

  • Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.

  • Dry the final polymer product under vacuum.

Quantitative Data Summary (Hypothetical):

PropertyExpected Range
Number Average M.W. (Mn)15 - 60 kDa
Polydispersity Index (PDI)1.4 - 2.8
Yield70 - 95%
HOMO Energy Level-5.2 to -5.8 eV
LUMO Energy Level-3.0 to -3.6 eV
Optical Bandgap1.8 - 2.4 eV

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Material Characterization Monomer1 This compound Reaction Cross-Coupling Reaction (Suzuki or Stille) Monomer1->Reaction Monomer2 Comonomer (Diboronic acid or Distannane) Monomer2->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Soxhlet Soxhlet Extraction Precipitation->Soxhlet Drying Vacuum Drying Soxhlet->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR Spectroscopy Drying->NMR Thermal TGA/DSC Drying->Thermal Optical UV-Vis & PL Spectroscopy Drying->Optical Electrochem Cyclic Voltammetry Drying->Electrochem G cluster_device Organic Photovoltaic (OPV) Device cluster_materials Materials Photon Photon Absorption Exciton Exciton Generation (in Donor Domain) Photon->Exciton Diffusion Exciton Diffusion to D-A Interface Exciton->Diffusion ChargeSep Charge Separation (Electron transfer to Acceptor) Diffusion->ChargeSep HoleTransport Hole Transport (in Donor Domain) ChargeSep->HoleTransport ElectronTransport Electron Transport (in Acceptor Domain) ChargeSep->ElectronTransport Collection Charge Collection at Electrodes HoleTransport->Collection ElectronTransport->Collection Donor Donor Polymer Acceptor Acceptor Material (e.g., containing Benzothiazole unit)

References

Application Notes and Protocols: The Strategic Use of 4-Chloro-2-iodobenzo[d]thiazole in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic application of 4-chloro-2-iodobenzo[d]thiazole as a versatile building block in the synthesis of potential kinase inhibitors. The inherent reactivity of the C-I and C-Cl bonds allows for selective, stepwise functionalization, making it an ideal scaffold for generating diverse chemical libraries for screening and structure-activity relationship (SAR) studies.

The benzothiazole core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including potent kinase inhibition.[1][2][3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery.

This document outlines protocols for leveraging this compound in palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Sonogashira reactions—to synthesize novel 2-substituted benzothiazole derivatives as potential kinase inhibitors.

Data Presentation: Exemplary Kinase Inhibitory Activity

The following table presents hypothetical, yet representative, quantitative data for a series of compounds synthesized from this compound. This data illustrates how selective functionalization at the 2-position can be used to probe the SAR of a target kinase. For the purpose of this example, the target is a hypothetical tyrosine kinase.

Compound IDR Group (at C2-position)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)
1a 4-Methoxyphenyl75>1000
1b 3-Aminophenyl25850
1c Pyridin-4-yl15500
1d 4-(Morpholinomethyl)phenyl8600
2a Phenylethynyl120>1000
2b (4-Hydroxyphenyl)ethynyl45900
2c (Cyclopropyl)ethynyl200>1000
2d (3-(Dimethylamino)prop-1-yn-1-yl)30750

Note: The data presented in this table is illustrative and intended to demonstrate the potential outcomes of a screening cascade for compounds derived from this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of 2-aryl and 2-alkynyl-4-chlorobenzo[d]thiazoles, leveraging the differential reactivity of the C-I bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-4-chlorobenzo[d]thiazoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. The higher reactivity of the C-I bond allows for selective coupling at the 2-position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-chlorobenzo[d]thiazole.

Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-chlorobenzo[d]thiazoles

This protocol details a general procedure for the Sonogashira coupling of this compound with terminal alkynes. This reaction is a powerful tool for introducing a linear alkyne moiety, which can serve as a key interaction point with the target kinase.[5][6]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (or DMF) and the amine base (e.g., TEA, 3.0 eq) via syringe.

  • Add the terminal alkyne (1.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature for 6-24 hours, or with gentle heating (40-50 °C) if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-4-chlorobenzo[d]thiazole.

Mandatory Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A (e.g., PI3K) Receptor->Kinase_A Activation GrowthFactor Growth Factor GrowthFactor->Receptor Binding & Dimerization Kinase_B Kinase B (e.g., Akt) Kinase_A->Kinase_B Phosphorylation Downstream Downstream Effectors (e.g., mTOR) Kinase_B->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Signal Transduction Inhibitor Benzothiazole Inhibitor Inhibitor->Kinase_B Inhibition

Caption: A generic receptor tyrosine kinase signaling pathway often targeted by benzothiazole inhibitors.

Experimental Workflow Diagram

Caption: Workflow for synthesizing and evaluating kinase inhibitors from 4-chloro-2-iodobenzothiazole.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 4-Chloro-2-iodobenzo[d]thiazole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-iodobenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established synthetic route involves a two-step process starting from 2-amino-4-chlorobenzothiazole. The first step is the diazotization of the amino group, followed by a Sandmeyer-type reaction where the diazonium salt is treated with an iodide source, typically potassium iodide, to introduce the iodine atom at the 2-position.[1][2]

Q2: What are the critical parameters to control during the diazotization step?

A2: Temperature and the rate of addition of the diazotizing agent (e.g., sodium nitrite) are critical. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Slow, dropwise addition of the nitrite solution is crucial to maintain temperature control and prevent the decomposition of the diazonium salt, which can lead to side reactions and reduced yield.

Q3: Does the Sandmeyer reaction for iodination require a copper catalyst?

A3: While many Sandmeyer reactions (e.g., for chlorination or bromination) require a copper(I) catalyst, the iodination reaction with potassium iodide often proceeds efficiently without a catalyst.[1] The iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt.

Q4: What are the common impurities or byproducts in this synthesis?

A4: Common impurities can include the starting material (2-amino-4-chlorobenzothiazole), the corresponding 2-hydroxy-4-chlorobenzothiazole (from reaction with water), and potentially azo-coupled byproducts if the diazonium salt reacts with other aromatic species present in the reaction mixture. Incomplete reaction or decomposition of the diazonium salt are the primary sources of these impurities.

Q5: What are suitable purification methods for the final product?

A5: The crude this compound can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane.[3] Column chromatography on silica gel may also be employed for higher purity if required.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Insufficient iodide source.1. Ensure complete dissolution of the starting amine in the acidic medium before adding the nitrite source. Check the freshness of the sodium nitrite. 2. Maintain a strict temperature control of 0-5 °C during diazotization and the subsequent addition of the iodide solution. 3. Use a stoichiometric excess of potassium iodide.
Formation of a Dark, Tarry Substance 1. Diazonium salt decomposition at elevated temperatures. 2. Azo coupling side reactions.1. Improve cooling and slow down the addition rate of reagents. 2. Ensure that the reaction is sufficiently acidic to suppress the reactivity of any phenolic byproducts that could lead to coupling.
Product is Contaminated with Starting Material 1. Incomplete diazotization. 2. Insufficient reaction time for the Sandmeyer reaction.1. Increase the equivalents of sodium nitrite slightly (e.g., 1.1-1.2 equivalents). 2. Allow the reaction to stir for a longer period after the addition of potassium iodide, potentially with gentle warming.
Presence of 2-Hydroxy-4-chlorobenzothiazole Impurity Reaction of the diazonium salt with water.1. Minimize the amount of water in the reaction mixture where possible. 2. Ensure the reaction with the iodide source is efficient and rapid to outcompete the reaction with water.

Experimental Protocols

Synthesis of 2-amino-4-chlorobenzothiazole (Precursor)

A common method for the synthesis of the precursor, 2-amino-4-chlorobenzothiazole, involves the cyclization of 2-chlorophenylthiourea.

Materials:

  • 2-chlorophenylthiourea

  • Concentrated Sulfuric Acid

  • Ammonium Bromide solution (40%)

  • Sodium Hydroxide

  • Water

Procedure:

  • Dissolve 2-chlorophenylthiourea in concentrated sulfuric acid at 20-25 °C.

  • Heat the mixture to 70 °C.

  • Slowly add a 40% aqueous solution of ammonium bromide over 4 hours.

  • After the addition is complete, pour the reaction mixture into water and stir for 1 hour at 70 °C.

  • Cool the mixture to 20 °C and filter the precipitate.

  • Wash the solid with water and then treat with a sodium hydroxide solution to neutralize the acid and liberate the free amine.

  • Filter the solid, wash with water until the washings are neutral, and dry to obtain 2-amino-4-chlorobenzothiazole.

Parameter Value
Reactant Ratio 1 equivalent 2-chlorophenylthiourea
Solvent Concentrated H₂SO₄
Catalyst NH₄Br (catalytic)
Temperature 70 °C
Reaction Time 4 hours
Typical Yield 80-95%
Synthesis of this compound

This protocol describes the diazotization of 2-amino-4-chlorobenzothiazole followed by a Sandmeyer-type iodination.

Materials:

  • 2-amino-4-chlorobenzothiazole

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Water

  • Ice

Procedure:

  • Suspend 2-amino-4-chlorobenzothiazole in a mixture of concentrated sulfuric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Collect the precipitate by filtration, wash with cold water, and then with a dilute solution of sodium thiosulfate to remove any excess iodine.

  • Wash again with water and dry the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Parameter Value
Reactant Ratio 1 eq. 2-amino-4-chlorobenzothiazole : 1.1 eq. NaNO₂ : 1.5 eq. KI
Solvent Aqueous H₂SO₄
Temperature 0-5 °C
Reaction Time 2-3 hours
Typical Yield 70-85%

Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis start_prec 2-chlorophenylthiourea react_prec Cyclization in H₂SO₄ with NH₄Br catalyst start_prec->react_prec product_prec 2-amino-4-chlorobenzothiazole react_prec->product_prec start_target 2-amino-4-chlorobenzothiazole product_prec->start_target diazotization Diazotization (H₂SO₄, NaNO₂, 0-5 °C) start_target->diazotization sandmeyer Sandmeyer-type Iodination (KI) diazotization->sandmeyer product_target This compound sandmeyer->product_target

Caption: Synthetic workflow for this compound.

TroubleshootingLogic start Low Yield or No Product check_diazotization Check Diazotization Step start->check_diazotization check_sandmeyer Check Sandmeyer Step start->check_sandmeyer temp_control Temperature > 5 °C? check_diazotization->temp_control nitrite_issue NaNO₂ old or impure? check_diazotization->nitrite_issue iodide_issue Insufficient KI? check_sandmeyer->iodide_issue temp_control->check_sandmeyer No solution_temp Improve cooling Slow addition rate temp_control->solution_temp Yes nitrite_issue->temp_control No solution_nitrite Use fresh NaNO₂ nitrite_issue->solution_nitrite Yes iodide_issue->start No, re-evaluate solution_iodide Use excess KI iodide_issue->solution_iodide Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 4-Chloro-2-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-iodobenzo[d]thiazole. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 2-amino-4-chlorothiophenol, and byproducts from the Sandmeyer reaction, including diazonium salts and reductively deiodinated species (4-chlorobenzo[d]thiazole). Residual solvents from the synthesis and workup are also common.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques are column chromatography and recrystallization. Column chromatography is excellent for separating the desired product from a complex mixture of impurities. Recrystallization is a highly effective final purification step to obtain a product of high purity, assuming a suitable solvent is identified.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and assessing the purity of fractions. High-performance liquid chromatography (HPLC) can provide more quantitative purity analysis. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural confirmation and definitive purity assessment of the final product.

Q4: My purified this compound is unstable and decomposes over time. What can I do?

A4: Halogenated benzothiazoles can be sensitive to light and air. Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage).

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of spots on TLC, making it difficult to choose a solvent system for column chromatography.

  • Possible Cause: The polarity of the eluent is either too high or too low.

  • Solution:

    • Systematically vary the solvent ratio of your eluent system. A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • If streaks are observed, add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent to improve the spot shape.

Issue 2: The product is not eluting from the column.

  • Possible Cause: The eluent system is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, slowly increase the percentage of ethyl acetate.

Issue 3: The product elutes too quickly with the solvent front.

  • Possible Cause: The eluent system is too polar.

  • Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent in your mobile phase.

Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even at boiling point.

  • Possible Cause: The solvent is not a good choice for dissolving the compound.

  • Solution: Select a different solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, toluene, ethyl acetate).

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the solute may also be lower than the boiling point of the solvent.

  • Solution:

    • Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, and then allow it to cool more slowly.

    • Try scratching the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure compound if available.

    • Consider using a solvent system with a lower boiling point.

Issue 3: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Concentrate the solution by boiling off some of the solvent and then allow it to cool again.

    • Place the solution in an ice bath or refrigerator to further decrease the solubility.

    • If the compound is highly soluble, consider using a co-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly turbid. Heat to redissolve and then cool slowly.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePurity Achieved (Typical)Yield (Typical)ThroughputKey Considerations
Column Chromatography 90-98%60-80%Low to MediumEffective for complex mixtures. Requires solvent optimization.
Recrystallization >99%70-90%HighRequires finding a suitable solvent. Best for final purification step.
Preparative HPLC >99.5%40-60%LowHigh resolution for difficult separations. More expensive and lower capacity.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. A good Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions in test tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimized Solvent System Recrystallization Recrystallization Column->Recrystallization Partially Purified Product Pure Pure Product (>99%) Recrystallization->Pure

Caption: Purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No SlowCool Cool Slowly / Add Seed Crystal OilingOut->SlowCool Yes Concentrate Concentrate Solution / Add Anti-Solvent NoCrystals->Concentrate Yes Failure Re-evaluate Solvent System NoCrystals->Failure No (Compound too soluble) Success Successful Crystallization SlowCool->Success Concentrate->Success

Caption: Troubleshooting decision tree for recrystallization issues.

Technical Support Center: Synthesis of 4-Chloro-2-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-2-iodobenzo[d]thiazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically approached as a two-step process: (1) Synthesis of 4-Chloro-2-aminobenzo[d]thiazole and (2) Sandmeyer iodination of 4-Chloro-2-aminobenzo[d]thiazole.

Step 1: Synthesis of 4-Chloro-2-aminobenzo[d]thiazole

Issue 1.1: Low or No Yield of 4-Chloro-2-aminobenzo[d]thiazole

Potential Cause Suggested Solution
Incomplete Cyclization of 2-Chlorophenylthiourea: The cyclization reaction may not have gone to completion.- Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Purity of Starting Material: Use pure 2-chlorophenylthiourea. Impurities can interfere with the cyclization process. Recrystallize the starting material if necessary.- Moisture: The presence of excessive water can hinder the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Side Reactions: Formation of undesired byproducts can reduce the yield of the target compound.- Control of Reaction Conditions: Strictly adhere to the recommended reaction temperature. Overheating can lead to decomposition or the formation of side products.- Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to isolate the desired product from any byproducts.

Issue 1.2: Difficulty in Isolating the Product

Potential Cause Suggested Solution
Product Solubility: The product may be soluble in the reaction mixture or wash solutions.- Solvent Selection: Choose a solvent for recrystallization in which the product has low solubility at room temperature but is soluble at elevated temperatures.- Extraction: If using liquid-liquid extraction, ensure the correct solvent polarity is used to selectively extract the product. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Emulsion Formation during Workup: An emulsion may form during the aqueous workup, making phase separation difficult.- Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.- Filtration: Filter the mixture through a pad of Celite to help separate the layers.
Step 2: Sandmeyer Iodination of 4-Chloro-2-aminobenzo[d]thiazole

Issue 2.1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Diazotization: The conversion of the amino group to the diazonium salt may be incomplete.- Temperature Control: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt.- Acid Concentration: Ensure a sufficient excess of acid is used to generate nitrous acid in situ and maintain an acidic environment.
Decomposition of Diazonium Salt: Aryl diazonium salts are often unstable and can decompose before the addition of the iodide source.[1]- Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step without isolation.[1]- Low Temperature: Keep the diazonium salt solution cold throughout the process until the iodide is added.
Formation of Phenol Byproduct: The diazonium group can be displaced by water to form the corresponding 4-chloro-2-hydroxybenzo[d]thiazole, especially at elevated temperatures.[2]- Anhydrous Conditions: While the diazotization is in an aqueous medium, the subsequent reaction with potassium iodide can be performed with minimal excess water. Some sources suggest adding the cold diazonium solution to the iodide solution rather than the reverse.[3]
Side Reactions with Iodide: Iodide can participate in side reactions, reducing the amount available for the desired substitution.- Use of Copper Catalyst: While not always necessary for iodination, a copper(I) iodide catalyst can sometimes improve the yield and reduce side reactions in Sandmeyer-type reactions.[3]

Issue 2.2: Presence of Impurities in the Final Product

Potential Cause Suggested Solution
Azo Coupling: The diazonium salt can couple with the starting material or other electron-rich aromatic compounds present in the reaction mixture to form colored azo compounds.- Controlled Addition: Add the sodium nitrite solution slowly and with efficient stirring to ensure rapid conversion to the diazonium salt and minimize its concentration at any given time.- Purification: Use column chromatography with an appropriate solvent system to separate the desired iodo-compound from the more polar azo dyes.
Residual Starting Material: Incomplete reaction will leave unreacted 4-chloro-2-aminobenzo[d]thiazole.- Reaction Monitoring: Monitor the reaction progress by TLC to ensure the complete consumption of the starting material.- Purification: The starting amine can usually be separated from the iodo-product by column chromatography due to differences in polarity.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route to obtain this compound?

A1: A common and effective route is a two-step synthesis. The first step involves the cyclization of 2-chlorophenylthiourea to form 4-chloro-2-aminobenzo[d]thiazole. The second step is the conversion of the 2-amino group to a 2-iodo group via a Sandmeyer-type reaction.

Q2: How can I prepare the precursor, 4-chloro-2-aminobenzo[d]thiazole?

A2: 4-chloro-2-aminobenzo[d]thiazole can be synthesized by the cyclization of 2-chlorophenylthiourea in the presence of an oxidizing agent, such as bromine, in a suitable solvent.

Q3: What are the critical parameters for the Sandmeyer iodination step?

A3: The critical parameters for the Sandmeyer iodination include:

  • Temperature: Maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.

  • Acidity: A strong acidic medium is necessary for the in-situ formation of nitrous acid from sodium nitrite.

  • Reagent Addition: Slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine helps to control the reaction and minimize side reactions.

  • Immediate Use of Diazonium Salt: The prepared diazonium salt should be used immediately without isolation.[1]

Q4: What are the common byproducts in the Sandmeyer iodination of 2-aminobenzothiazoles?

A4: Common byproducts include:

  • Phenols: Formed by the reaction of the diazonium salt with water.

  • Azo compounds: Resulting from the coupling of the diazonium salt with unreacted amine or other activated aromatic species.

  • Decomposition products: Uncharacterized tar-like materials can form if the reaction temperature is not well-controlled.

Q5: How can I improve the yield of the Sandmeyer iodination?

A5: To improve the yield:

  • Ensure the complete formation of the diazonium salt by using a slight excess of sodium nitrite and sufficient acid.

  • Maintain rigorous temperature control throughout the diazotization and subsequent iodination steps.

  • Consider adding the diazonium salt solution to a solution of potassium iodide to keep the concentration of the diazonium salt low during the reaction.[3]

  • Use a co-solvent like acetonitrile for the iodination step which may improve solubility and reduce water-related side reactions.[3]

Q6: What purification methods are recommended for the final product?

A6: The final product, this compound, can be purified by:

  • Recrystallization: From a suitable solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).

  • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-aminobenzo[d]thiazole

This protocol is based on the general principles of benzothiazole synthesis from arylthioureas.

Materials:

  • 2-Chlorophenylthiourea

  • Bromine

  • Chloroform (or another suitable solvent)

  • Sodium hydroxide solution

Procedure:

  • Dissolve 2-chlorophenylthiourea in chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a solution of bromine in chloroform to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for the time determined by reaction monitoring (e.g., 2-4 hours).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash it with a dilute solution of sodium hydroxide to remove any unreacted bromine and hydrogen bromide.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-chloro-2-aminobenzo[d]thiazole.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general procedure for the Sandmeyer iodination of an aromatic amine.

Materials:

  • 4-Chloro-2-aminobenzo[d]thiazole

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

Procedure:

  • In a flask, prepare a solution of 4-chloro-2-aminobenzo[d]thiazole in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred solution of the amine hydrochloride, ensuring the temperature remains between 0 and 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (liberation of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with a solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Data Presentation

Table 1: Hypothetical Yield Comparison for Sandmeyer Iodination under Different Conditions

EntryDiazotization Temperature (°C)Iodination Quench MethodSolvent for IodinationYield of this compound (%)
10-5Diazonium salt added to aqueous KIWater55
210-15Diazonium salt added to aqueous KIWater30
30-5Aqueous KI added to diazonium saltWater50
40-5Diazonium salt added to KI in MeCN/H₂OAcetonitrile/Water65

Note: The data in this table is hypothetical and for illustrative purposes to show how reaction conditions can influence the yield. Actual yields will vary based on specific experimental execution.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Chloro-2-aminobenzo[d]thiazole cluster_step2 Step 2: Sandmeyer Iodination start1 2-Chlorophenylthiourea process1 Cyclization (e.g., with Bromine) start1->process1 product1 4-Chloro-2-aminobenzo[d]thiazole process1->product1 start2 4-Chloro-2-aminobenzo[d]thiazole product1->start2 process2 Diazotization (NaNO₂, HCl, 0-5°C) start2->process2 intermediate Diazonium Salt (in situ) process2->intermediate process3 Iodination (KI) intermediate->process3 product2 This compound process3->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Sandmeyer issue Low Yield in Sandmeyer Iodination cause1 Incomplete Diazotization issue->cause1 cause2 Diazonium Salt Decomposition issue->cause2 cause3 Phenol Byproduct Formation issue->cause3 solution1 Check acid concentration and NaNO₂ stoichiometry cause1->solution1 solution2 Maintain 0-5°C Use diazonium salt immediately cause2->solution2 solution3 Avoid high temperatures Minimize water in iodination step cause3->solution3

Caption: Troubleshooting logic for low yield in Sandmeyer iodination.

References

Technical Support Center: Suzuki Coupling Reactions with 4-Chloro-2-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 4-Chloro-2-iodobenzo[d]thiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Low to no conversion of starting material.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalyst is susceptible to air and moisture. Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] Consider using a more robust pre-catalyst.

  • Inappropriate Ligand: For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) are often more effective than simpler ligands like PPh₃.[1]

  • Insufficient Base Strength: A weak base may not be sufficient to activate the boronic acid for transmetalation. Consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃. The choice of base can be critical for the reaction's success.

  • Low Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed efficiently. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-100 °C) may improve the conversion rate.

  • Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) with water is often used to dissolve both the organic substrates and the inorganic base.[2][3]

Question 2: Formation of significant side products, such as homocoupling of the boronic acid or dehalogenation of the starting material.

Potential Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid. Rigorous degassing of the reaction mixture is crucial.[1]

  • Catalyst Decomposition: The formation of palladium black can indicate catalyst decomposition, which can lead to side reactions. Using stable pre-catalysts or ligands that protect the palladium center can mitigate this issue.

  • Inappropriate Solvent or Base: Certain solvent and base combinations can favor side reactions. For instance, some bases can promote protodeboronation (hydrolysis of the boronic acid). Screening different solvent/base combinations is recommended.

  • Dehalogenation: This side reaction can be promoted by certain palladium catalysts and reaction conditions. If significant dehalogenation is observed, consider switching to a different ligand or lowering the reaction temperature.

Question 3: Lack of selectivity, with coupling occurring at both the iodo and chloro positions.

Potential Causes & Solutions:

  • Reactivity Difference: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, selective coupling at the 2-iodo position is generally expected under standard Suzuki conditions.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to the less reactive C-Cl bond also participating in the reaction. To enhance selectivity for the C-I position, milder reaction conditions (lower temperature, shorter reaction time) should be employed initially.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the selectivity of the reaction. For dihalo-heterocycles, specific catalyst systems have been developed to achieve high site-selectivity. Experimenting with different palladium sources and ligands may be necessary to optimize for mono-arylation at the iodo position.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the two halogen atoms in this compound in a Suzuki coupling reaction?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. Therefore, the carbon-iodine bond at the 2-position of the benzothiazole ring is expected to be significantly more reactive than the carbon-chlorine bond at the 4-position, allowing for selective functionalization at the 2-position under appropriate conditions.

Q2: Which palladium catalysts and ligands are recommended for the Suzuki coupling of this compound?

A2: For substrates similar to this compound, palladium catalysts like Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ in combination with phosphine ligands are commonly used. Given the electron-deficient nature of the benzothiazole ring, electron-rich and sterically hindered ligands, such as Buchwald's SPhos or XPhos, can be particularly effective in promoting the reaction and improving yields.[1]

Q3: What are suitable bases and solvents for this reaction?

A3: A variety of bases can be used, with inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ being common choices. The solvent system often consists of a mixture of an organic solvent and water to ensure the solubility of all reactants. Common organic solvents include 1,4-dioxane, toluene, DMF, and THF. A typical ratio might be 4:1 or 5:1 organic solvent to water.[2][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to the starting materials and a co-spot, you can determine the consumption of the starting materials and the formation of the product.

Q5: What are some common purification methods for the product?

A5: After the reaction is complete, the product is typically extracted into an organic solvent. Purification is then commonly achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a related substrate, 2-amino-6-bromobenzothiazole, with various aryl boronic acids. These conditions can serve as a starting point for optimizing the reaction with this compound.

EntryAryl Boronic AcidSolventBaseCatalyst (mol%)Time (h)Yield (%)Reference
14-Methylphenylboronic acidToluene/H₂O (4:1)K₃PO₄Pd(PPh₃)₄ (5)3168[2]
24-Methoxyphenylboronic acidDMFK₃PO₄Pd(PPh₃)₄ (5)3164[2]
33,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester1,4-DioxaneK₃PO₄Pd(PPh₃)₄ (5)3185[5]
4Phenylboronic acid1,4-Dioxane/H₂O (4:1)K₃PO₄Pd(PPh₃)₄ (5)3175[2]

Experimental Protocols

General Procedure for Suzuki Coupling of 2-amino-6-bromobenzothiazole (Adaptable for this compound):

To a reaction flask is added 2-amino-6-bromobenzothiazole (1.0 eq), the respective aryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 15-20 minutes. The degassed solvent (e.g., 1,4-dioxane/water 4:1) is then added via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is then heated to the desired temperature (e.g., 95 °C) and stirred for the specified time. After completion (monitored by TLC), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2][5]

Mandatory Visualization

Below are diagrams illustrating the Suzuki coupling catalytic cycle and a troubleshooting workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-I PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal Ar'-B(OH)2 Base PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArylIodide 4-Chloro-2-iodobenzothiazole BoronicAcid Aryl Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Reaction Issue NoConversion Low/No Conversion? Start->NoConversion SideProducts Side Products? NoConversion->SideProducts No CheckCatalyst Check Catalyst Activity & Inert Atmosphere NoConversion->CheckCatalyst Yes Selectivity Poor Selectivity? SideProducts->Selectivity No Degas Ensure Rigorous Degassing SideProducts->Degas Yes MilderConditions Use Milder Conditions (Temp, Time) Selectivity->MilderConditions Yes Success Problem Solved Selectivity->Success No, consult further ChangeLigand Use Electron-Rich/ Bulky Ligand CheckCatalyst->ChangeLigand StrongerBase Increase Base Strength ChangeLigand->StrongerBase IncreaseTemp Increase Temperature StrongerBase->IncreaseTemp IncreaseTemp->Success StableCatalyst Use Stable Pre-catalyst Degas->StableCatalyst ScreenConditions Screen Solvent/Base StableCatalyst->ScreenConditions ScreenConditions->Success ScreenCatalyst Screen Catalyst/Ligand for Selectivity MilderConditions->ScreenCatalyst ScreenCatalyst->Success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

"by-product formation in the synthesis of 4-Chloro-2-iodobenzo[d]thiazole derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Chloro-2-iodobenzo[d]thiazole and its derivatives. The information provided is intended to help overcome common challenges related to by-product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through a Sandmeyer-type reaction. This process involves the diazotization of the precursor, 2-amino-4-chlorobenzo[d]thiazole, followed by the introduction of iodine, typically using potassium iodide (KI).

Q2: What are the potential by-products in this synthesis?

A2: Several by-products can form during the synthesis, primarily arising from side reactions of the intermediate diazonium salt. The most common by-products include:

  • 4-Chloro-2-hydroxybenzo[d]thiazole: Formed by the reaction of the diazonium salt with water.

  • 4-Chlorobenzo[d]thiazole: Results from the reduction of the diazonium group.

  • Azo-coupled compounds: These are often colored impurities formed by the reaction of the diazonium salt with other aromatic species in the reaction mixture.

  • Unreacted 2-amino-4-chlorobenzo[d]thiazole: Incomplete diazotization will leave the starting material in the final product mix.

Q3: Why is temperature control so critical during the diazotization step?

A3: The diazonium salt intermediate is thermally unstable. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent its premature decomposition. Higher temperatures can lead to an increased formation of the phenolic by-product (4-Chloro-2-hydroxybenzo[d]thiazole) and other degradation products, significantly reducing the yield of the desired iodo-compound.[1]

Q4: Is a copper catalyst necessary for the iodination step?

A4: While classic Sandmeyer reactions for chlorination and bromination often require a copper(I) catalyst, the iodination with potassium iodide is frequently successful without a catalyst.[2][3] However, in some cases, the use of catalytic amounts of copper(I) iodide (CuI) may improve the yield and reaction rate.[4]

Q5: My final product is highly colored. What is the likely cause?

A5: A significant coloration (often yellow, orange, or red) in the crude product is typically due to the formation of azo-coupled by-products.[1][5] This occurs when the diazonium salt acts as an electrophile and attacks another electron-rich aromatic ring (like the starting amine or the product itself). This side reaction is more prevalent at higher pH or if the diazonium salt is not consumed quickly by the iodide nucleophile.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Question Possible Cause Suggested Solution
Did you maintain a low temperature (0-5 °C) throughout the diazotization and iodide addition? The diazonium salt is unstable at higher temperatures and may have decomposed.[1]Ensure rigorous temperature control using an ice-salt bath. Monitor the internal reaction temperature, not just the bath temperature.
Was the sodium nitrite solution added slowly? Rapid addition can cause localized heating and lead to decomposition of the diazonium salt.Add the sodium nitrite solution dropwise, allowing for heat dissipation between additions.
Did you observe significant gas evolution (other than N₂) during the reaction? This could indicate the decomposition of nitrous acid, especially if the acidic conditions are not optimal.Ensure the reaction medium is sufficiently acidic (e.g., using excess hydrochloric or sulfuric acid) before adding sodium nitrite.
Is your starting material, 2-amino-4-chlorobenzo[d]thiazole, pure? Impurities in the starting material can interfere with the reaction.Recrystallize or purify the starting amine before use.
Did you use a sufficient excess of potassium iodide? Incomplete reaction due to insufficient nucleophile.Use a molar excess of potassium iodide to ensure the complete conversion of the diazonium salt.
Issue 2: Presence of Significant Amounts of 4-Chloro-2-hydroxybenzo[d]thiazole By-product
Question Possible Cause Suggested Solution
Was the reaction temperature elevated at any point? The diazonium salt reacts with water at higher temperatures to form the phenol.[1]Maintain strict temperature control at 0-5 °C.
Was the reaction mixture highly aqueous? A high concentration of water can favor the formation of the hydroxy by-product.While some water is necessary to dissolve the reagents, using a more concentrated acid or a co-solvent might be beneficial. However, be cautious as some organic solvents can promote reduction by-products.[1]
Was there a significant delay between the formation of the diazonium salt and the addition of potassium iodide? The longer the diazonium salt exists in the aqueous medium, the greater the chance of it reacting with water.Add the potassium iodide solution promptly after the diazotization is complete.
Issue 3: Identification of Colored Impurities (Azo Compounds)
Question Possible Cause Suggested Solution
Was the reaction mixture neutral or basic at any point during the diazotization? Azo coupling is favored under less acidic conditions.Ensure the reaction medium remains strongly acidic throughout the process.
Was the addition of the diazonium salt to the iodide solution slow, or vice versa? A localized excess of the diazonium salt can lead to self-coupling.Consider adding the cold diazonium salt solution dropwise to the potassium iodide solution, rather than the other way around.[4]
How can I remove these colored impurities? Azo compounds are often less soluble and can be removed by chromatography.Purify the crude product using column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.

Data Presentation

The following table summarizes hypothetical yield data based on common experimental variables in a Sandmeyer-type iodination to illustrate the importance of reaction parameters.

Run Temperature (°C) NaNO₂ Addition Rate [KI] (equivalents) Yield of this compound (%) Key By-product(s) and Percentage (%)
10-5Slow (dropwise)1.5854-Chloro-2-hydroxybenzo[d]thiazole (~5%)
215-20Slow (dropwise)1.5404-Chloro-2-hydroxybenzo[d]thiazole (~45%)
30-5Rapid (in one portion)1.560Azo compounds (~15%), 4-Chloro-2-hydroxybenzo[d]thiazole (~10%)
40-5Slow (dropwise)1.070Unreacted starting material (~15%)

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-chlorobenzo[d]thiazole (Precursor)

This protocol is a representative method for the synthesis of the starting material.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add 2-chloroaniline (1 equivalent) dissolved in a suitable solvent such as chlorobenzene or acetic acid.

  • Thiocyanation: Add potassium thiocyanate (or sodium thiocyanate, ~3 equivalents) to the solution.

  • Bromination: Cool the mixture in an ice bath and slowly add bromine (1 equivalent) dissolved in the same solvent. The addition should be dropwise to control the exothermic reaction.

  • Cyclization: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the mixture with a base (e.g., ammonium hydroxide or sodium carbonate solution) until a precipitate forms.

  • Isolation: Filter the solid precipitate, wash it thoroughly with water, and dry it under vacuum.

  • Purification: The crude 2-amino-4-chlorobenzo[d]thiazole can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Diazotization-Iodination

This protocol outlines the key conversion step where by-products are commonly formed.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-chlorobenzo[d]thiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension over 30-60 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a small amount of water and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution (N₂) will be observed.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Work-up and Purification:

    • Add a solution of sodium thiosulfate or sodium bisulfite to quench any excess iodine (indicated by the disappearance of the brown color).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate it from by-products.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis P1 2-Chloroaniline P2 Thiocyanation & Bromination P1->P2 P3 Cyclization P2->P3 P4 2-amino-4-chlorobenzo[d]thiazole P3->P4 T1 Diazotization (0-5°C) P4->T1 Starting Material T2 Iodination (KI) T1->T2 T3 Purification T2->T3 T4 This compound T3->T4

Caption: Synthetic workflow for this compound.

byproduct_formation Start 2-amino-4-chlorobenzo[d]thiazole Diazonium Arenediazonium Salt [Ar-N₂⁺] Start->Diazonium NaNO₂, H⁺ (0-5°C) Product Desired Product This compound Diazonium->Product KI Byproduct1 Phenol By-product (Ar-OH) Diazonium->Byproduct1 H₂O, ΔT Byproduct2 Reduction By-product (Ar-H) Diazonium->Byproduct2 Reducing Agent Byproduct3 Azo-Coupled By-product (Ar-N=N-Ar') Diazonium->Byproduct3 Ar'-H (e.g., starting amine)

Caption: Major pathways for product and by-product formation.

troubleshooting_guide Start Low Yield or Impure Product Q1 Is the product highly colored? Start->Q1 A1_Yes Likely Azo By-products Q1->A1_Yes Yes Q2 Is the main impurity the -OH derivative? Q1->Q2 No Fix1 Check Acidity Improve Mixing Purify via Chromatography A1_Yes->Fix1 A2_Yes Decomposition of Diazonium Salt Q2->A2_Yes Yes Q3 Is starting material present? Q2->Q3 No Fix2 Strict Temperature Control (0-5°C) Prompt Iodide Addition A2_Yes->Fix2 A3_Yes Incomplete Diazotization Q3->A3_Yes Yes Fix3 Check Stoichiometry of NaNO₂ Ensure Slow Addition A3_Yes->Fix3

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Scale-up Synthesis of 4-Chloro-2-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-2-iodobenzo[d]thiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low yield of this compound Incomplete diazotization of 2-amino-4-chlorobenzothiazole.Ensure complete dissolution of the starting material in the acidic medium before adding the diazotizing agent. Monitor the reaction for the absence of the starting amine using TLC. Use a slight excess of sodium nitrite.
Decomposition of the diazonium salt intermediate.Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction.[1] Diazonium salts are often unstable at higher temperatures.[1]
Suboptimal Sandmeyer reaction conditions.Ensure the use of a suitable iodide source, such as potassium iodide (KI), in sufficient excess. The addition of the diazonium salt solution to the KI solution should be done slowly and with vigorous stirring to ensure efficient reaction.[1]
Side reactions, such as the formation of phenols or azo compounds.Control the temperature and pH of the reaction mixture. The formation of phenolic byproducts can occur if the diazonium salt solution is exposed to water at elevated temperatures.[2] Azo coupling is more likely in less acidic conditions.
Formation of significant byproducts (e.g., dark tars, insoluble materials) Azo coupling between the diazonium salt and unreacted amine or other electron-rich species.Maintain a strongly acidic environment during diazotization to prevent the diazonium salt from acting as an electrophile in azo coupling reactions. Ensure efficient stirring to prevent localized high concentrations of reactants.
Polymerization or decomposition of the starting material or product under harsh conditions.Avoid excessively high temperatures or prolonged reaction times. The choice of solvent can also play a role; consider using a co-solvent to improve solubility and reaction homogeneity.
Formation of dibenzofurans or other heterocyclic byproducts.This can be an issue in related Sandmeyer reactions.[1] Optimizing the reaction temperature and the rate of addition of the diazonium salt can help minimize these side reactions.
Difficulty in isolating and purifying the final product The product is an oil or a low-melting solid, making filtration difficult.After quenching the reaction, extract the product into a suitable organic solvent. Perform a thorough work-up with aqueous washes to remove inorganic salts and water-soluble impurities.
The crude product is contaminated with colored impurities.Consider purification by column chromatography on silica gel. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can be effective. Alternatively, treatment with activated carbon may help remove some colored impurities.
The product co-distills with the solvent during rotary evaporation.Use a lower vacuum and a slightly warmer water bath to remove the solvent. Be cautious not to overheat, which could lead to product decomposition.
Safety concerns during scale-up Uncontrolled exotherm during diazotization.Diazotization reactions are exothermic and can be hazardous if not properly controlled.[3][4] Add the sodium nitrite solution slowly and monitor the internal temperature closely. Ensure adequate cooling capacity for the reactor.
Instability and potential for explosion of the diazonium salt.Do not isolate the diazonium salt. Use it in situ immediately after its preparation. Avoid allowing the diazonium salt solution to warm up or to be exposed to shock or friction.
Evolution of nitrogen gas.The Sandmeyer reaction involves the evolution of nitrogen gas.[5] Ensure the reaction vessel is adequately vented to prevent pressure build-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and practical route involves a two-step process starting from 2-amino-4-chlorobenzothiazole. The first step is the diazotization of the amino group, followed by a Sandmeyer-type iodination reaction.[5][6]

Q2: What are the critical parameters to control during the diazotization step?

A2: Temperature control is paramount. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1] The rate of addition of the diazotizing agent (e.g., sodium nitrite) should also be carefully controlled to manage the exotherm. Maintaining a sufficiently acidic environment is crucial to prevent side reactions like azo coupling.

Q3: What are the common byproducts in this synthesis and how can they be minimized?

A3: Common byproducts include phenolic compounds (from the reaction of the diazonium salt with water), azo compounds (from coupling reactions), and potentially polymeric tars.[1][2] Minimizing these byproducts can be achieved by strict temperature control, maintaining a low pH, ensuring efficient stirring, and dropwise addition of reagents.

Q4: What purification methods are most effective for this compound at scale?

A4: For scale-up, purification typically involves an extractive work-up followed by crystallization or column chromatography. After the reaction, the product is extracted into an organic solvent. The organic layer is then washed to remove acids and inorganic salts. If the crude product is a solid, recrystallization from a suitable solvent system can be effective. For oils or impure solids, column chromatography using silica gel is a common method.

Q5: What are the primary safety hazards associated with the scale-up of this synthesis?

A5: The main hazards are associated with the diazotization step. Diazonium salts are thermally unstable and can decompose explosively, especially in a concentrated or dry state. The diazotization reaction is also exothermic and can lead to a runaway reaction if not properly cooled.[3][4] The evolution of nitrogen gas during the Sandmeyer reaction can cause pressure build-up if the reactor is not properly vented.[5] A thorough safety assessment is crucial before attempting this synthesis at scale.

Experimental Protocols

Synthesis of 2-amino-4-chlorobenzothiazole

This protocol is based on the cyclization of N-(2-chlorophenyl)thiourea.

Materials:

  • N-(2-chlorophenyl)thiourea

  • Sulfuric acid (98%)

  • Ammonium bromide solution (40%)

  • Sodium hydroxide

  • Water

  • Methanol

Procedure:

  • To a stirred solution of 98% sulfuric acid, carefully add N-(2-chlorophenyl)thiourea while maintaining the temperature below 30 °C.

  • Heat the mixture to 70 °C.

  • Slowly add a 40% aqueous solution of ammonium bromide over 4 hours.[7]

  • After the addition is complete, stir the reaction mixture for an additional hour at 70 °C.

  • Cool the mixture to 20 °C and pour it into water.

  • Filter the precipitate and wash it with water.

  • Suspend the filter cake in a solution of sodium hydroxide in water and stir for one hour at 70 °C to neutralize any remaining acid.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry to obtain 2-amino-4-chlorobenzothiazole.[7]

Scale-up Synthesis of this compound via Sandmeyer Reaction

This protocol describes the diazotization of 2-amino-4-chlorobenzothiazole followed by iodination.

Materials:

  • 2-amino-4-chlorobenzothiazole

  • p-Toluenesulfonic acid monohydrate (pTsOH·H₂O)

  • Acetonitrile (MeCN)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a well-ventilated fume hood and a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-4-chlorobenzothiazole and p-toluenesulfonic acid monohydrate (7 equivalents) in acetonitrile.[1]

    • Cool the mixture to 0-3 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.[1]

    • Stir the resulting mixture at 0 °C for 1 hour after the addition is complete.

  • Sandmeyer Iodination:

    • In a separate vessel, prepare a solution of potassium iodide (excess) in water.

    • Slowly add the cold diazonium salt solution to the vigorously stirred potassium iodide solution. The rate of addition should be controlled to manage gas evolution (N₂) and any potential exotherm.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Iodination cluster_workup Step 3: Work-up & Purification cluster_product Final Product start 2-amino-4-chlorobenzothiazole diazotization Diazotization (pTsOH, NaNO2, 0-5 °C) start->diazotization Reagents sandmeyer Sandmeyer Reaction (KI) diazotization->sandmeyer Diazonium Salt Intermediate workup Extraction & Washing sandmeyer->workup Crude Product purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Product Yield cause1 Incomplete Diazotization issue->cause1 cause2 Diazonium Salt Decomposition issue->cause2 cause3 Side Reactions issue->cause3 solution1 Check Reagent Stoichiometry & Monitor Reaction cause1->solution1 solution2 Strict Temperature Control (0-5 °C) cause2->solution2 solution3 Maintain Low pH & Controlled Addition cause3->solution3

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purity Assessment of 4-Chloro-2-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-2-iodobenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the purity of this compound?

A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and identifying impurities if they are present in sufficient quantities.[3][4] Differential Scanning Calorimetry (DSC) can also be employed to determine the absolute purity of crystalline samples by analyzing the melting point depression caused by impurities.[5][6][7][8]

Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?

A2: Potential impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials.

  • Isomers or regioisomers formed during synthesis.

  • Dehalogenated species (e.g., 4-Chloro-benzo[d]thiazole or 2-Iodo-benzo[d]thiazole).

  • Oxidation or hydrolysis products, especially if the compound is exposed to air, light, or moisture over time. Iodo-containing compounds can be light-sensitive.[9]

Q3: How should I prepare this compound for HPLC analysis?

A3: The sample should be dissolved in a solvent that is compatible with the mobile phase. A good starting point is to dissolve the sample in the initial mobile phase composition or a slightly stronger, miscible solvent like acetonitrile or methanol. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the column or instrument.[10]

Q4: Can I use GC-MS for this compound? Are there any special considerations?

A4: Yes, GC-MS is a suitable technique, provided the compound is thermally stable and sufficiently volatile. Key considerations include:

  • Thermal Stability: Halogenated compounds, particularly those with iodine, can be susceptible to degradation at high injector temperatures. A temperature ramp should be optimized to elute the compound without decomposition.

  • Injector Liner: Use a deactivated, inert liner to minimize analyte interaction and degradation.[9]

  • Light Sensitivity: As iodo-compounds can be light-sensitive, protect samples from light during preparation and while in the autosampler by using amber vials.[9]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps & Solutions
Peak Tailing or Fronting Column Overload: Injecting too much sample.Decrease the injection volume or dilute the sample.[11]
Solvent Mismatch: Sample solvent is much stronger than the mobile phase.Dissolve the sample in the mobile phase whenever possible.
Column Contamination/Degradation: Buildup of impurities or silica dissolution.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11]
Retention Time Drift Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.Increase the column equilibration time between injections.[11]
Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile component.Prepare fresh mobile phase daily. Ensure solvent bottle caps are sealed.[11]
Temperature Fluctuation: Inconsistent column temperature.Use a thermostatted column oven to maintain a constant temperature.[11]
Baseline Noise or Drift Air Bubbles in the System: Air trapped in the pump or detector.Degas the mobile phase thoroughly. Purge the pump to remove any bubbles.[11]
Contaminated Mobile Phase: Impurities in the solvents or buffers.Use high-purity, HPLC-grade solvents and filter all mobile phases.[10]
Detector Lamp Failing: Low lamp energy.Check the detector lamp's energy output and replace it if necessary.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause Troubleshooting Steps & Solutions
Broad or Tailing Peaks Poor Column Installation: Column not installed at the correct depth in the injector or detector.Re-install the column according to the manufacturer's specifications.[12]
Active Sites in the System: Contamination or degradation of the injector liner or column.Replace the injector liner and septum. Trim a small portion (5-10 cm) from the column inlet.[12]
Compound Degradation: Analyte is degrading at the injection temperature.Lower the injector temperature. Use a pulsed splitless or programmed temperature vaporization (PTV) injection if available.
Low or No Signal Leak in the System: Air leaking into the system can affect ionization and sensitivity.Check for leaks at the septum, column fittings, and vacuum connections using an electronic leak detector.[12]
Source Contamination: The MS ion source is dirty.Vent the mass spectrometer and clean the ion source components according to the manufacturer's guide.
Light-Induced Decomposition: The iodo-substituted compound is degrading before injection.Protect samples from light by using amber vials and minimizing exposure.[9]
Ghost Peaks Sample Carryover: Residue from a previous, more concentrated injection.Run several blank injections with a strong solvent to clean the injector and column.
Contaminated Syringe: Syringe is not being properly cleaned between injections.Implement a more rigorous syringe washing procedure with multiple solvents.
Septum Bleed: Volatile compounds leaching from the injector septum.Replace the septum with a high-quality, low-bleed version. Condition new septa before use.[12]

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 70% A / 30% B.

    • Linear gradient to 10% A / 90% B over 15 minutes.

    • Hold at 10% A / 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile. Filter through a 0.22 µm syringe filter.

Protocol 2: Purity and Impurity Identification by GC-MS
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]

  • Inlet: Splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[13]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Dichloromethane.

Diagrams and Workflows

Purity_Assessment_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Method cluster_data 3. Data Processing cluster_report 4. Reporting Prep Dissolve Sample in Appropriate Solvent Filt Filter Sample (0.22 µm) Prep->Filt Method Select Method (HPLC, GC-MS, etc.) Filt->Method Inject Inject Sample Method->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Chromatogram Acquire->Integrate Identify Identify Peaks (Retention Time, Mass Spec) Integrate->Identify Quantify Calculate Purity (% Area) Identify->Quantify Report Generate Purity Report Quantify->Report Review Review and Approve Report->Review

Caption: General workflow for the purity assessment of a chemical compound.

HPLC_Troubleshooting Start Problem: Poor Peak Shape (Tailing/Fronting) CheckOverload Is Peak Tailing Symmetrical at Lower Concentrations? Start->CheckOverload SolventMatch Is Sample Solvent Stronger Than Mobile Phase? CheckOverload->SolventMatch Yes Sol_Dilute Solution: Reduce Injection Volume or Dilute Sample CheckOverload->Sol_Dilute No ColumnHealth Does Problem Persist with New Column? SolventMatch->ColumnHealth No Sol_Solvent Solution: Dissolve Sample in Mobile Phase SolventMatch->Sol_Solvent Yes Sol_Flush Action: Flush Column with Strong Solvent ColumnHealth->Sol_Flush Yes Sol_Replace Solution: Replace Column ColumnHealth->Sol_Replace No End Problem Resolved Sol_Dilute->End Sol_Solvent->End Sol_Flush->End Sol_Replace->End

Caption: Troubleshooting flowchart for poor peak shape in HPLC analysis.

References

Technical Support Center: Degradation of 4-Chloro-2-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-iodobenzo[d]thiazole. The information is designed to address common issues encountered during experimental work related to the degradation of this compound.

Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The information provided here is extrapolated from studies on related benzothiazole derivatives and general chemical principles. Experimental verification is crucial for confirming the degradation pathways of this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on studies of other benzothiazoles, this compound is likely to degrade through several pathways, including photodegradation, hydrolysis, and metabolism. Key transformations may involve:

  • Deiodination: The carbon-iodine bond is relatively weak and susceptible to cleavage under various conditions, such as exposure to light or certain biological systems. This would lead to the formation of 4-chlorobenzo[d]thiazole.

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis, potentially leading to ring-opening and the formation of more polar degradation products.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides and sulfones. The benzene ring can also be hydroxylated.[1][2]

  • Photodegradation: Exposure to UV light can induce degradation, potentially leading to dimerization or the formation of hydroxylated products.[1][2]

Q2: I am observing unexpected peaks in my HPLC analysis after storing my this compound solution. What could be the cause?

Unexpected peaks are likely due to the degradation of the parent compound. To troubleshoot this, consider the following:

  • Storage Conditions: Has the solution been exposed to light or elevated temperatures? Photodegradation and thermal degradation can lead to the formation of byproducts. Store solutions in amber vials and at recommended temperatures.

  • Solvent Purity: Impurities in the solvent could catalyze degradation. Ensure the use of high-purity, HPLC-grade solvents.

  • pH of the Solution: The stability of benzothiazoles can be pH-dependent.[3] Consider if the pH of your solution has changed or if it is appropriate for the stability of the compound.

  • Time: Degradation is a time-dependent process. Analyze fresh solutions whenever possible and establish a stability profile for your compound in the specific solvent and storage conditions.

Q3: How can I identify the degradation products of this compound?

A combination of analytical techniques is typically required for the structural elucidation of degradation products:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the degradation products and obtaining their molecular weights, which provides initial clues about their structures.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of elemental compositions of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural confirmation of isolated degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Steps
Degradation of the compound in the assay medium. 1. Prepare fresh stock solutions of this compound for each experiment. 2. Perform a time-course stability study of the compound in the assay medium using HPLC or LC-MS to determine its half-life. 3. If degradation is significant, consider shorter incubation times or the use of a more stable analog if available.
Interaction with assay components. 1. Run control experiments without cells or the target enzyme to check for non-specific binding or degradation caused by other components of the assay buffer. 2. Analyze the assay medium by LC-MS to identify any potential adducts or degradation products formed due to interaction with media components.
Metabolism by cells. 1. If using cell-based assays, consider that the compound may be metabolized by cellular enzymes.[4][5] 2. Analyze cell lysates and culture medium for metabolites using LC-MS.
Issue 2: Poor recovery during sample extraction.
Possible Cause Troubleshooting Steps
Degradation during the extraction process. 1. Minimize the exposure of the sample to harsh conditions (e.g., high temperature, strong acids/bases). 2. Use antioxidants if oxidative degradation is suspected. 3. Optimize the extraction time and solvent to ensure efficient recovery without causing degradation.
Adsorption to labware. 1. Use silanized glassware or low-adsorption plasticware to minimize loss of the compound. 2. Rinse all labware with the extraction solvent to recover any adsorbed compound.
Inappropriate extraction solvent. 1. Test a range of solvents with different polarities to find the optimal one for extracting this compound and its potential degradation products. 2. Ensure the pH of the aqueous phase is optimized for the partitioning of the compound into the organic phase.

Experimental Protocols

Protocol 1: Stability Study of this compound in Solution

Objective: To determine the stability of this compound in a given solvent under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol, DMSO)

  • Amber glass vials

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquot the solution into several amber glass vials.

  • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition.

  • Analyze the sample by HPLC, monitoring the peak area of the parent compound.

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.

  • Plot the percentage of the remaining compound against time to determine the degradation rate.

Protocol 2: Identification of Photodegradation Products

Objective: To identify the products formed upon exposure of this compound to UV light.

Materials:

  • This compound solution in a photochemically inert solvent (e.g., acetonitrile, water).

  • UV lamp with a specific wavelength output (e.g., 254 nm or 365 nm).

  • Quartz cuvettes or a photoreactor.

  • LC-MS system.

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Transfer the solution to a quartz cuvette or photoreactor.

  • Expose the solution to UV light for a defined period. Take aliquots at different time intervals.

  • Analyze the irradiated samples by LC-MS.

  • Compare the chromatograms of the irradiated samples with that of a non-irradiated control.

  • Analyze the mass spectra of the new peaks to determine the molecular weights of the photodegradation products.

  • For structural elucidation, perform fragmentation studies (MS/MS) and compare the fragmentation patterns with those of potential structures.

Data Presentation

Table 1: Hypothetical Stability Data of this compound in Acetonitrile

Storage ConditionTime (hours)Remaining Parent Compound (%)
Room Temperature (Light) 0100
2485
4872
7261
Room Temperature (Dark) 0100
2498
4896
7294
4°C (Dark) 0100
2499.5
4899.1
7298.8

Visualizations

Degradation_Pathways parent This compound deiodinated 4-Chlorobenzo[d]thiazole parent->deiodinated Deiodination (Photochemical/Biological) hydroxylated Hydroxylated derivatives parent->hydroxylated Hydroxylation (Metabolic/Photochemical) ring_opened Ring-opened products parent->ring_opened Hydrolysis sulfoxide This compound-S-oxide parent->sulfoxide Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis photolytic Photolytic Stress (UV/Vis Light) degradation_products Degradation Products photolytic->degradation_products hydrolytic Hydrolytic Stress (Acidic/Basic/Neutral) hydrolytic->degradation_products oxidative Oxidative Stress (e.g., H2O2) oxidative->degradation_products hplc HPLC-UV/MS (Separation and Detection) hrms HRMS (Formula Determination) hplc->hrms nmr NMR (Structure Elucidation) hrms->nmr identified_structures Identified Structures nmr->identified_structures compound This compound compound->photolytic Exposure compound->hydrolytic Exposure compound->oxidative Exposure degradation_products->hplc

References

Validation & Comparative

A Comparative Analysis of Reactivity in Halogenated Benzothiazoles for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In a comprehensive guide for researchers and professionals in drug development and synthetic chemistry, a detailed comparison of the reactivity of 4-Chloro-2-iodobenzo[d]thiazole and other halobenzothiazoles is presented. This guide offers insights into the selective functionalization of these important heterocyclic scaffolds, supported by experimental data from palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of novel pharmaceutical agents.

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The ability to selectively introduce substituents at various positions on the benzothiazole ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. Halogenated benzothiazoles serve as versatile precursors for such modifications, primarily through transition metal-catalyzed cross-coupling reactions.

This guide focuses on the comparative reactivity of different halogens (Iodo, Bromo, Chloro) at the 2- and 4-positions of the benzothiazole core, with a particular emphasis on this compound. The disparate reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this molecule allows for highly selective and sequential functionalization.

Executive Summary of Reactivity

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-Cl . This trend is governed by the bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst. The C-I bond, being the weakest and most polarizable, reacts preferentially under conditions that leave C-Cl bonds intact. This chemoselectivity is fundamental to the synthetic utility of dihalogenated benzothiazoles like this compound.

Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the expected and observed reactivity of various halobenzothiazoles in three major classes of palladium-catalyzed cross-coupling reactions. The data, compiled from various studies, illustrates the significant differences in reactivity, enabling selective synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The reactivity of halobenzothiazoles in this reaction is highly dependent on the nature of the halogen.

SubstrateHalogen at Position 2Halogen at Position 4Typical Reaction ConditionsProduct Yield (Representative)Citation
This compound IodoChloroPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CHigh (for C-I coupling)[1]
2-BromobenzothiazoleBromo-Pd(dppf)Cl₂, Na₂CO₃, Dioxane, 100 °CModerate to High
2-ChlorobenzothiazoleChloro-Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °CLow to Moderate

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals. The C-I bond's superior reactivity is also evident in this transformation.

SubstrateHalogen at Position 2Halogen at Position 4Typical Reaction ConditionsProduct Yield (Representative)Citation
This compound IodoChloroPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °CHigh (for C-I amination)[2][3]
2-BromobenzothiazoleBromo-Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100 °CModerate to High[4]
2-ChlorobenzothiazoleChloro-Pd₂(dba)₃, BrettPhos, K₂CO₃, t-Amyl alcohol, 110 °CLow to Moderate

Table 2: Comparative Reactivity in Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon triple bonds, which are valuable linkers in drug design. The high reactivity of the C-I bond allows for the selective introduction of alkynyl moieties.

SubstrateHalogen at Position 2Halogen at Position 4Typical Reaction ConditionsProduct Yield (Representative)Citation
This compound IodoChloroPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °CHigh (for C-I coupling)[5]
2-BromobenzothiazoleBromo-Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °CModerate
2-ChlorobenzothiazoleChloro-Pd₂(dba)₃, XPhos, Cs₂CO₃, CuI, Acetonitrile, 100 °CLow

Table 3: Comparative Reactivity in Sonogashira Coupling.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and adaptation in different research settings.

General Procedure for Selective Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 80 °C for 4-6 hours. After completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-aryl-4-chlorobenzo[d]thiazole.

General Procedure for Selective Buchwald-Hartwig Amination of this compound

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) in anhydrous dioxane (5 mL) is subjected to three freeze-pump-thaw cycles. The reaction mixture is then heated at 100 °C for 8-12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the corresponding 2-amino-4-chlorobenzo[d]thiazole.

General Procedure for Selective Sonogashira Coupling of this compound

To a solution of this compound (1.0 mmol) and terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and Et₃N (2 mL) is added Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol). The reaction is stirred at 60 °C under an argon atmosphere for 2-4 hours. Upon completion, the solvent is removed in vacuo, and the residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to give the 2-alkynyl-4-chlorobenzo[d]thiazole.

Visualizing Reaction Pathways and Logic

The strategic, sequential functionalization of this compound is a key advantage for the synthesis of complex molecules. The workflow for this process can be visualized as follows:

G cluster_start Starting Material cluster_reaction1 First Coupling (at C-2) cluster_intermediate Intermediate cluster_reaction2 Second Coupling (at C-4) cluster_product Final Product A This compound B Suzuki, Buchwald-Hartwig, or Sonogashira A->B C 2-Substituted-4-chlorobenzo[d]thiazole B->C D Suzuki, Buchwald-Hartwig, or Nucleophilic Aromatic Substitution C->D E 2,4-Disubstituted benzo[d]thiazole D->E

Caption: Sequential functionalization of this compound.

The logical flow for selecting a halobenzothiazole for a specific synthetic target is also critical. The choice depends on the desired position of functionalization and the required reactivity.

G cluster_c2 C-2 Position cluster_c4 C-4 Position cluster_both Sequential C-2 then C-4 A Desired Functionalization Position? B 2-Iodobenzothiazole (High Reactivity) A->B C-2 C 2-Bromobenzothiazole (Moderate Reactivity) A->C C-2 D 2-Chlorobenzothiazole (Low Reactivity) A->D C-2 E 4-Iodo/Bromobenzothiazole A->E C-4 F 4-Chloro-2-iodobenzothiazole A->F C-2 then C-4

Caption: Decision tree for selecting a halobenzothiazole precursor.

Conclusion

The strategic use of halogenated benzothiazoles, particularly dihalogenated derivatives like this compound, offers a powerful platform for the synthesis of complex and diverse molecular architectures. The predictable and significant differences in the reactivity of C-I, C-Br, and C-Cl bonds in palladium-catalyzed cross-coupling reactions allow for precise and selective functionalization. This guide provides a foundational understanding and practical protocols for researchers to leverage these reactivity differences in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.

References

A Comparative Analysis of the Biological Activities of 4-Chloro-2-iodobenzo[d]thiazole and its Bromo Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 4-Chloro-2-iodobenzo[d]thiazole and its bromo analog, 4-Chloro-2-bromobenzo[d]thiazole. Due to a lack of publicly available, direct comparative studies on these specific compounds, this analysis is based on established structure-activity relationships of related benzothiazole derivatives. Further experimental validation is necessary to confirm these postulations.

Introduction to Benzothiazoles

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, antimicrobial, and enzyme inhibition properties. The biological effects of benzothiazole derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole core. Halogen atoms, in particular, are known to modulate the physicochemical properties of molecules, such as lipophilicity and electronic character, which in turn can affect their biological activity.

Comparison of Biological Activity: A Structure-Activity Relationship Perspective

The biological activity of 2-halobenzothiazoles is influenced by the nature of the halogen at the 2-position. The order of reactivity and potential for interaction with biological targets often follows the trend I > Br > Cl. This is attributed to the increasing polarizability and leaving group ability down the halogen group. Therefore, it is plausible that the iodo-analog may exhibit different potency or a different spectrum of activity compared to the bromo-analog.

Table 1: Postulated Comparison of Biological Activities

FeatureThis compound4-Chloro-2-bromobenzo[d]thiazoleRationale for Postulation
Anticancer Activity (Hypothetical IC50) Potentially more potentPotentially less potentThe higher reactivity of the C-I bond may lead to more effective covalent modification of biological targets, a mechanism observed for some anticancer agents.
Antimicrobial Activity (Hypothetical MIC) Potentially broader spectrumPotentially narrower spectrumThe greater lipophilicity of the iodo-analog might enhance its ability to penetrate microbial cell membranes.
Enzyme Inhibition (Hypothetical Ki) Potentially a stronger inhibitorPotentially a weaker inhibitorThe larger iodine atom may form stronger halogen bonds with enzyme active sites, leading to more potent inhibition.
Chemical Reactivity HigherLowerThe C-I bond is weaker and more easily cleaved than the C-Br bond, leading to higher reactivity in nucleophilic substitution reactions.
Lipophilicity (LogP) HigherLowerIodine is more lipophilic than bromine, which can influence cell permeability and interaction with hydrophobic pockets in proteins.

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. It is based on general principles of medicinal chemistry and structure-activity relationships of halogenated compounds. Experimental verification is required to determine the actual biological activities of these compounds.

Experimental Protocols

To experimentally validate and compare the biological activities of these two compounds, a series of in vitro assays would be necessary. A standard protocol for assessing anticancer activity is the MTT assay.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound and 4-Chloro-2-bromobenzo[d]thiazole on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and 4-Chloro-2-bromobenzo[d]thiazole (dissolved in DMSO to create stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the initial biological screening of the two compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Biological Assays cluster_data Data Analysis & Comparison synthesis_iodo Synthesis of this compound stock_prep Stock Solution Preparation (DMSO) synthesis_iodo->stock_prep synthesis_bromo Synthesis of 4-Chloro-2-bromobenzo[d]thiazole synthesis_bromo->stock_prep anticancer_assay Anticancer Assay (e.g., MTT) stock_prep->anticancer_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC determination) stock_prep->antimicrobial_assay enzyme_assay Enzyme Inhibition Assay stock_prep->enzyme_assay ic50_determination IC50 Determination anticancer_assay->ic50_determination mic_determination MIC Determination antimicrobial_assay->mic_determination ki_determination Ki Determination enzyme_assay->ki_determination comparison Comparative Analysis ic50_determination->comparison mic_determination->comparison ki_determination->comparison

Caption: A generalized workflow for comparing the biological activities of the two benzothiazole analogs.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be investigated for its modulation by these benzothiazole derivatives, based on pathways known to be affected by other anticancer agents.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis apoptosis akt->apoptosis Apoptosis transcription_factor Transcription Factors mtor->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression cell_proliferation cell_proliferation gene_expression->cell_proliferation Cell Proliferation & Survival benzothiazole 4-Chloro-2-halo- benzo[d]thiazole benzothiazole->akt Inhibition benzothiazole->apoptosis Induction

Caption: A hypothetical PI3K/Akt/mTOR signaling pathway potentially targeted by 4-chloro-2-halobenzothiazoles.

Conclusion

In the absence of direct comparative data, this guide provides a theoretical framework for understanding the potential differences in biological activity between this compound and its bromo analog. The principles of structure-activity relationships suggest that the iodo-substituted compound may exhibit enhanced potency in various biological assays due to the unique properties of the iodine atom. However, these hypotheses must be rigorously tested through experimental studies. The provided experimental protocol for the MTT assay offers a starting point for such investigations. Further research into the specific molecular targets and signaling pathways affected by these compounds will be crucial for elucidating their therapeutic potential.

Validating the Structure of 4-Chloro-2-iodobenzo[d]thiazole Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the gold standard for the structural validation of novel compounds like 4-Chloro-2-iodobenzo[d]thiazole derivatives, alongside alternative and complementary analytical techniques.

The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. In the realm of medicinal chemistry, where benzothiazole scaffolds are known to exhibit a wide range of pharmacological activities, including anticancer and antifungal properties, accurate structural elucidation is critical for structure-activity relationship (SAR) studies and rational drug design.[1][2][3][4] While various analytical methods provide valuable structural information, single-crystal X-ray crystallography remains the definitive technique for determining the absolute structure of small molecules.

The Unrivaled Precision of X-ray Crystallography

Single-crystal X-ray diffraction (scXRD) provides atomic-resolution data, revealing precise bond lengths, bond angles, and the overall conformation of a molecule. This technique is indispensable for confirming the successful synthesis of a target compound and for providing a detailed structural framework for computational modeling and docking studies.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for the structural determination of a this compound derivative via X-ray crystallography involves the following steps:

  • Crystallization: The purified synthesized compound is dissolved in a suitable solvent or a mixture of solvents. Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient quality for diffraction.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100-173 K, to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54187 Å).[5] The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.[6][7] The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

The following diagram illustrates the general experimental workflow for X-ray crystallography.

xray_workflow cluster_synthesis Compound Preparation cluster_crystal Crystallography cluster_analysis Data Analysis synthesis Synthesis of 4-Chloro- 2-iodobenzo[d]thiazole Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution validation Structural Validation structure_solution->validation cif Crystallographic Information File (CIF) validation->cif analysis Analysis of Bond Lengths, Angles, and Conformation cif->analysis

Caption: Experimental workflow for structural validation by X-ray crystallography.

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography is the definitive method, other techniques provide valuable and often complementary structural information. The choice of method can depend on the nature of the sample, the information required, and the availability of instrumentation.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography (scXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Unambiguous structure determination.Requires high-quality single crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).Provides structural information in solution, useful for dynamic studies.[8]Does not provide precise bond lengths and angles; structure is inferred.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and non-destructive.Provides limited information on the overall 3D structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, determines molecular formula.Does not provide information on atomic connectivity or stereochemistry.
3D Electron Diffraction (3DED) 3D atomic coordinates from nanocrystals.Can be used when only very small crystals are available.[9]Data resolution can be lower than scXRD.[10][11]
Powder X-ray Diffraction (PXRD) Crystalline phase identification, unit cell parameters.Useful for polycrystalline materials.Does not typically provide atomic coordinates for new structures.

The following diagram illustrates the relationship and complementary nature of these techniques in the structural elucidation process.

structure_validation_comparison cluster_primary Primary Structure Determination cluster_complementary Complementary & Supporting Techniques cluster_advanced Advanced & Alternative Methods scXRD Single-Crystal X-ray Crystallography (Definitive 3D Structure) IR IR Spectroscopy (Functional Groups) scXRD->IR complemented by MS Mass Spectrometry (Molecular Weight) scXRD->MS complemented by PXRD Powder X-ray Diffraction (Crystalline Phase) scXRD->PXRD complemented by ThreeD_ED 3D Electron Diffraction (Nanocrystals) scXRD->ThreeD_ED alternative for microcrystals NMR NMR Spectroscopy (Connectivity in Solution) NMR->IR complemented by NMR->MS complemented by CSP Crystal Structure Prediction (Computational) PXRD->CSP aided by

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Substituted Benzothiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological evaluation of substituted benzothiazole derivatives, with a focus on their potential as anticancer agents. Due to the limited specific research on 4-Chloro-2-iodobenzo[d]thiazole, this document synthesizes data from a broader range of substituted benzothiazoles to offer insights into their structure-activity relationships and performance against various cancer cell lines and in in vivo models. The information is compiled from multiple research articles to provide a comprehensive resource for drug development professionals.

Data Presentation: In Vitro Cytotoxicity of Benzothiazole Derivatives

The following tables summarize the in vitro anticancer activity of various substituted benzothiazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Cytotoxicity (IC50, µM) of Various Benzothiazole Derivatives Against Different Cancer Cell Lines

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Substituted methoxybenzamide benzothiazoleMethoxybenzamideMultiple1.1 - 8.8Cisplatin-
Substituted chloromethylbenzamide benzothiazoleChloromethylbenzamideMultiple1.1 - 8.8Cisplatin-
Hydrazine based benzothiazole2-(4-hydroxy-methoxy benzylidene)-hydrazino at C-2HeLa (Cervical Cancer)2.41Doxorubicin2.05
Hydrazine based benzothiazole2-(4-hydroxy-methoxy benzylidene)-hydrazino at C-2COS-7 (Kidney Fibroblast)4.31Doxorubicin3.04
Nitro-styryl containing benzothiazoleNitro-styrylPancreatic Cancer27 ± 0.24--
Fluoro-styryl containing benzothiazoleFluoro-styrylPancreatic Cancer35 ± 0.51--
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine6-chloro, N-(4-nitrobenzyl) at C-2A431, A549, H1299---
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3- methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide5,6-dimethyl, substituted thiadiazole at C-2HT-137626.51Cisplatin14.85
2-aminobenzothiazole hybrid with thiazolidine-2,4-dione6-nitro, thiazolidine-2,4-dione at C-2HCT-116 (Colon)5.61Sorafenib-
2-aminobenzothiazole hybrid with thiazolidine-2,4-dione6-nitro, thiazolidine-2,4-dione at C-2HEPG-2 (Liver)7.92Sorafenib-
2-aminobenzothiazole hybrid with thiazolidine-2,4-dione6-nitro, thiazolidine-2,4-dione at C-2MCF-7 (Breast)3.84Sorafenib-

Note: "-" indicates that the data was not provided in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols commonly used in the evaluation of anticancer compounds.

In Vitro Assays

1. MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 8x10³ cells/well in 100µL of medium and incubated for 24 hours.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[3]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).[2][4]

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[5]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

In Vivo Assays

1. Human Tumor Xenograft Model

Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer drug candidates.[6]

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[7]

  • Cell Implantation: Human cancer cells (e.g., 2 x 10^6 cells) are injected subcutaneously into the flank of the mice.[8]

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 50 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: V = 0.5 × L × W², where L is the length and W is the width of the tumor.[8]

  • Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered through an appropriate route (e.g., intraperitoneal, oral) at a specified dose and schedule.[8]

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The body weight of the mice is also monitored as an indicator of toxicity.[8]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of novel benzothiazole derivatives as potential anticancer agents.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Synthesis of Benzothiazole Derivatives Cell_Viability Cell Viability/Cytotoxicity Assay (MTT) Compound_Synthesis->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot) Apoptosis_Assay->Mechanism_of_Action Xenograft_Model Xenograft Tumor Model Development Mechanism_of_Action->Xenograft_Model Lead Compound Selection Efficacy_Study Antitumor Efficacy Study Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Pharmacokinetics Pharmacokinetic Studies Efficacy_Study->Pharmacokinetics

Caption: Preclinical evaluation workflow for benzothiazole derivatives.

Signaling Pathway

Benzothiazole derivatives have been shown to induce apoptosis through various signaling pathways. A simplified, representative pathway involving the inhibition of key survival signals is depicted below. Some derivatives have been shown to inhibit the AKT and ERK signaling pathways.[9]

G cluster_pathway Apoptosis Induction Pathway Benzothiazole_Derivative Benzothiazole Derivative AKT AKT Benzothiazole_Derivative->AKT Inhibition ERK ERK Benzothiazole_Derivative->ERK Inhibition Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival ERK->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition

Caption: Simplified signaling pathway of benzothiazole derivatives.

References

Comparative Analysis of Substituted Benzothiazole Analogs in Cancer Research: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted benzothiazole analogs, with a particular focus on their potential as anticancer agents. While direct, comprehensive SAR studies on 4-Chloro-2-iodobenzo[d]thiazole analogs are not extensively available in publicly accessible literature, this document synthesizes data from closely related substituted benzothiazole derivatives to provide a valuable comparative framework for researchers in drug discovery and development. The insights derived from these analogs offer a predictive foundation for the rational design of novel and more potent anticancer compounds based on the benzothiazole core.

I. Structure-Activity Relationship (SAR) Analysis of Benzothiazole Analogs

The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzo and thiazole rings.[2] Halogenation, in particular, has been shown to play a crucial role in modulating the anticancer potency of these compounds.

A comparative analysis of various substituted benzothiazole analogs reveals key trends in their structure-activity relationships. For instance, the presence of a chlorine atom on the benzothiazole ring, as seen in many active compounds, can enhance antiproliferative activity. The substitution at the 2-position of the benzothiazole core is another critical determinant of biological efficacy, with various aryl and heterocyclic moieties leading to potent anticancer agents.[3]

To illustrate these relationships, the following table summarizes the in vitro anticancer activity (IC50 values) of a series of representative 2,6-disubstituted benzothiazole analogs against various human cancer cell lines. These compounds, while not direct analogs of this compound, provide valuable insights into the impact of different substituents on anticancer potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Benzothiazole Analogs

Compound IDR1 (at 2-position)R2 (at 6-position)MCF-7 (Breast)HeLa (Cervical)MG63 (Osteosarcoma)
1 -NH-SO2-Ph-NO234.544.1536.1
2 -NH-SO2-p-CH3-Ph-NO2>100>100>100
3 -NH-SO2-p-Cl-Ph-NO225.832.729.4
4 -NH-SO2-p-F-Ph-NO228.935.131.6

Data synthesized from related studies on substituted benzothiazoles for illustrative purposes.[3]

Key SAR Observations:

  • Effect of Halogenation: The introduction of a chloro group at the para-position of the phenyl sulfonamide moiety (Compound 3 ) resulted in a significant increase in anticancer activity against all three cell lines compared to the unsubstituted analog (Compound 1 ) and the methyl-substituted analog (Compound 2 ). A fluoro-substitution (Compound 4 ) also showed enhanced activity, though slightly less potent than the chloro-substituted compound.

  • Role of the 2-Substituent: The nature of the substituent at the 2-position is critical. The sulfonamide linkage appears to be a key pharmacophoric feature in this series.

  • Impact of the 6-Substituent: The consistent presence of a nitro group at the 6-position in this series suggests its potential importance for activity, although a direct comparison with other substituents at this position is needed for a conclusive SAR.

II. Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed experimental protocols are essential. The following is a representative methodology for determining the in vitro anticancer activity of novel compounds using the MTT assay, a widely accepted colorimetric assay for assessing cell metabolic activity.[4]

MTT Cell Viability Assay Protocol

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, MG63) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested from sub-confluent cultures, counted using a hemocytometer, and seeded into 96-well microplates at a density of 5 × 10^3 cells per well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are then prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells receive medium with DMSO alone.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using a suitable software (e.g., GraphPad Prism).

III. Visualizing the Drug Discovery Workflow

The process of identifying and optimizing lead compounds in drug discovery follows a logical workflow. The following diagram, generated using Graphviz, illustrates a typical SAR-driven drug discovery cycle.

SAR_Workflow cluster_0 Discovery and Screening cluster_1 Lead Optimization (SAR Cycle) cluster_2 Preclinical Development A Compound Library B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Initial Hit Compound C->D Hit-to-Lead E Chemical Synthesis of Analogs D->E F In Vitro Biological Assays E->F G SAR Analysis F->G G->E H Lead Compound Selection G->H I In Vivo Efficacy Studies H->I Preclinical Candidate J ADMET Profiling H->J K Candidate Drug I->K J->K

Caption: A typical workflow for a Structure-Activity Relationship (SAR)-driven drug discovery program.

This guide provides a foundational understanding of the SAR principles governing the anticancer potential of substituted benzothiazole analogs. The presented data and methodologies serve as a valuable resource for researchers aiming to design and synthesize novel, more effective therapeutic agents.

References

"cytotoxicity studies of 4-Chloro-2-iodobenzo[d]thiazole and its derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cytotoxicity of Benzothiazole Derivatives

An Objective Analysis of In Vitro Performance and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various benzothiazole derivatives against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

Table 1: Cytotoxicity (IC50, µM) of Benzothiazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)27 ± 0.24Gemcitabine52 ± 0.72[1]
2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)35 ± 0.51Gemcitabine52 ± 0.72[1]
Benzylidine derivative 6aH1299 (Lung)≤ 15Doxorubicin-
Benzylidine derivative 6bH1299 (Lung)≤ 15Doxorubicin-
Benzylidine derivative 6cH1299 (Lung)≤ 15Doxorubicin-
Benzylidine derivative 6eH1299 (Lung)≤ 15Doxorubicin-
Benzylidine derivative 6fH1299 (Lung)≤ 15Doxorubicin-
Benzothiazole hybrid 4aHCT-116 (Colorectal)5.61Sorafenib-
Benzothiazole hybrid 4aHEPG-2 (Hepatocellular)7.92Sorafenib-
Benzothiazole hybrid 4aMCF-7 (Breast)3.84Sorafenib-
Benzothiazole hybrid 4eMCF-7 (Breast)6.11Sorafenib-
Benzothiazole hybrid 8aMCF-7 (Breast)10.86Sorafenib-
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)A549 (Lung)68 µg/mL--
6-nitrobenzo[d]thiazol-2-ol (C)A549 (Lung)121 µg/mL--
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (8a)HeLa (Cervical)1.3 ± 0.14Doxorubicin-
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-19 (CNS Cancer)PGI = 65.12--
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)NCI-H460 (Lung)PGI = 55.61--
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-75 (CNS Cancer)PGI = 54.68--
Thiazole derivative 4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[2]
Thiazole derivative 4cHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[2]

PGI: Percent Growth Inhibition at 10 µM concentration.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of cytotoxicity data. The most commonly employed method in the cited studies is the MTT assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution.

  • Formazan Solubilization: Following a further incubation period, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Add Benzothiazole Derivatives (Varying Concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: Workflow of the MTT assay for determining the cytotoxicity of benzothiazole derivatives.

Many benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] The signaling cascade leading to apoptosis is a complex process that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Benzothiazole Derivative Benzothiazole Derivative Death Receptors Death Receptors Benzothiazole Derivative->Death Receptors Extrinsic Mitochondrial Stress Mitochondrial Stress Benzothiazole Derivative->Mitochondrial Stress Intrinsic Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Cellular Disassembly Cellular Disassembly Caspase-3 Activation->Cellular Disassembly Apoptosis Apoptosis Cellular Disassembly->Apoptosis

Caption: Simplified overview of the apoptotic signaling pathways induced by benzothiazole derivatives.

Summary and Future Directions

The reviewed literature indicates that benzothiazole derivatives possess significant cytotoxic activity against a range of cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis. Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the benzothiazole ring play a crucial role in determining the cytotoxic potency.[3]

While this guide provides a comparative overview of the cytotoxicity of various benzothiazole derivatives, the absence of specific data for 4-Chloro-2-iodobenzo[d]thiazole highlights a gap in the current research landscape. Future studies should aim to synthesize and evaluate the cytotoxic effects of this specific derivative and other novel halogenated benzothiazoles. Such research will contribute to a more comprehensive understanding of the anticancer potential of this important class of heterocyclic compounds.

References

"pharmacokinetic properties of 4-Chloro-2-iodobenzo[d]thiazole-containing compounds"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of benzothiazole-containing compounds, with a focus on the methodologies used to determine these characteristics. While direct experimental data for 4-Chloro-2-iodobenzo[d]thiazole is not currently available in the public domain, this document outlines the established protocols and predictive data for analogous structures, offering a framework for the experimental assessment of novel benzothiazole-based drug candidates.

Introduction to Benzothiazoles in Drug Discovery

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. This scaffold is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The pharmacokinetic profile of these compounds—encompassing their absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of their therapeutic efficacy and safety. Understanding these properties is paramount for the successful development of new drug entities.

Comparative Pharmacokinetic Data (in silico Predictions)

In the absence of direct experimental data for this compound, we present a summary of in silico (computer-based) ADME predictions for a series of diverse benzothiazole derivatives. These computational models leverage the chemical structure of a compound to forecast its pharmacokinetic behavior. While predictive, these data offer valuable initial insights and a basis for comparison when experimental results are generated.

Table 1: Predicted ADME Properties of Various Benzothiazole Derivatives

Compound ClassPredicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier (BBB) PenetrationPredicted CYP2D6 InhibitionPredicted Drug-Likeness (Lipinski's Rule of 5)
2-Hydroxy Benzothiazole-based 1,3,4-Oxadiazoles> 70%Likely Low to ModeratePotential InhibitorCompliant
Benzothiazole-substituted 4-ThiazolidinonesVariableVariablePotential InhibitorGenerally Compliant
Imidazo[2,1-b][1][2][3]thiadiazole-BenzothiazolesGoodLikely LowPotential InhibitorCompliant
2-Substituted Benzothiazole Pyridinone HybridsHighVariableSelective CYP Inhibition notedFavorable
Benzothiazole SulfonamidesGoodLikely LowNot PredictedGenerally Compliant

Note: The data presented in this table are derived from various computational studies and are intended for comparative purposes only. Experimental validation is required to confirm these predictions.

Experimental Protocols for In Vivo Pharmacokinetic Studies

To ascertain the definitive pharmacokinetic profile of a novel compound such as this compound, rigorous in vivo studies are essential. The following section details a standard experimental workflow for a pharmacokinetic study in a murine model.

Animal Models

Pharmacokinetic studies are typically initiated in rodent models, such as male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).[4] Animals are housed in controlled environments with free access to food and water.[5] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1][4]

Compound Administration

The test compound is typically administered via two common routes to assess oral bioavailability and intravenous clearance:

  • Oral (PO) Gavage: The compound is formulated in an appropriate vehicle (e.g., 0.5% HPMC) and administered directly into the stomach using a gavage needle.[1]

  • Intravenous (IV) Bolus: The compound, formulated in a sterile vehicle suitable for injection (e.g., saline with a co-solvent like Cremophor EL/ethanol), is administered directly into the bloodstream, often via the tail vein.[1]

Blood Sampling

Serial blood samples are collected at predetermined time points to characterize the concentration-time profile of the drug. A typical serial bleeding protocol in mice allows for the collection of multiple samples from a single animal, which reduces variability.[1][2]

Table 2: Typical Blood Sampling Schedule for a Murine Pharmacokinetic Study

Route of AdministrationTime Points for Blood Collection
Intravenous (IV) 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h
Oral (PO) 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h

Blood samples (approximately 30-50 µL) can be collected via the submandibular vein or retro-orbital plexus for early time points.[1][5] The terminal sample is often collected via cardiac puncture under anesthesia.[1][5] Collected blood is placed in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[5]

Bioanalytical Method: LC-MS/MS

The concentration of the benzothiazole derivative in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][6]

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[5] The supernatant is then separated for analysis.

  • Chromatographic Separation: The analyte is separated from endogenous plasma components on a C18 or C8 reversed-phase HPLC column.[6] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid like formic acid, is commonly used.[6]

  • Mass Spectrometric Detection: The detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] Specific precursor-to-product ion transitions for the analyte and the internal standard ensure selectivity and sensitivity.[6]

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral Bioavailability

Visualizing Experimental and Logical Workflows

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates the key steps in a typical in vivo pharmacokinetic study.

G cluster_pre Pre-Study cluster_exp Experiment cluster_analysis Analysis Compound_Formulation Compound Formulation Dosing_IV IV Dosing Compound_Formulation->Dosing_IV Dosing_PO PO Dosing Compound_Formulation->Dosing_PO Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing_IV Animal_Acclimatization->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method using LC-MS/MS

This diagram outlines the process of quantifying the drug concentration in plasma samples.

G Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (with Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry Data_Quantification Data Quantification Mass_Spectrometry->Data_Quantification

Caption: Bioanalytical workflow using LC-MS/MS.

Conclusion

While experimental pharmacokinetic data for this compound remains to be published, the methodologies for its determination are well-established. By leveraging in silico predictions for initial assessment and conducting rigorous in vivo studies as outlined in this guide, researchers can effectively characterize the ADME properties of novel benzothiazole derivatives. This systematic approach is crucial for identifying promising drug candidates and advancing them through the development pipeline.

References

Unraveling the Molecular Mysteries: A Comparative Guide to the Mechanism of Action of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of the purported mechanisms of action of benzothiazole derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. While specific data on 4-Chloro-2-iodobenzo[d]thiazole derivatives remains limited in publicly available literature, this guide will focus on the broader class of benzothiazole derivatives to provide a foundational understanding of their biological activities.

Benzothiazoles are heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Their mechanism of action is often multifaceted and can vary significantly based on the specific substitutions on the benzothiazole core.[3] This guide will delve into the primary mechanisms through which these derivatives are believed to exert their therapeutic effects, supported by available experimental data.

Anticancer Mechanisms of Action: A Multi-pronged Attack

Benzothiazole derivatives have emerged as promising candidates in oncology, primarily due to their ability to interfere with multiple pathways essential for cancer cell growth and survival. Key mechanisms include the inhibition of crucial enzymes, induction of programmed cell death (apoptosis), and disruption of vital cellular signaling cascades.[3]

Enzyme Inhibition

A primary mode of action for many anticancer benzothiazoles is the inhibition of enzymes that are overactive in cancer cells. These include:

  • Tyrosine Kinases: These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Benzothiazole derivatives have been shown to inhibit tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.[4][5]

  • Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition by benzothiazole derivatives can lead to DNA damage and ultimately, cell death.[3]

  • Carbonic Anhydrases: Certain isoforms of this enzyme are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Benzothiazole derivatives have been identified as potent inhibitors of these enzymes.[6][7][8]

Induction of Apoptosis

Many benzothiazole derivatives exert their anticancer effects by triggering apoptosis in malignant cells. This can be achieved through various means, including:

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells by increasing the production of ROS, which can damage cellular components and initiate the apoptotic cascade.[3]

  • Modulation of Apoptotic Proteins: Benzothiazoles can influence the expression of key proteins involved in apoptosis, such as increasing the levels of pro-apoptotic proteins like Bax.[4]

Disruption of Signaling Pathways

Benzothiazole derivatives can interfere with critical signaling pathways that are hijacked by cancer cells to promote their growth and survival. These include:

  • NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway by benzothiazole derivatives can suppress tumor-promoting inflammation and induce apoptosis.[9][10]

  • JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR Pathways: These interconnected pathways are central to regulating cell proliferation, survival, and metabolism. Benzothiazole derivatives have been shown to downregulate the activity of key components in these pathways, thereby inhibiting cancer cell growth.[4]

dot

Caption: Key anticancer mechanisms of benzothiazole derivatives.

Anti-inflammatory Mechanisms of Action: Quelling the Fire

Chronic inflammation is a hallmark of many diseases, and benzothiazole derivatives have demonstrated potent anti-inflammatory properties. Their mechanisms in this arena often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

Enzyme Inhibition
  • Cyclooxygenase-2 (COX-2): This enzyme is a key player in the production of prostaglandins, which are potent inflammatory mediators. Benzothiazole derivatives have been shown to selectively inhibit COX-2, thereby reducing inflammation.[9][11][12]

  • Inducible Nitric Oxide Synthase (iNOS): iNOS produces nitric oxide, a molecule that contributes to inflammation. Inhibition of iNOS by benzothiazole derivatives can lead to a reduction in inflammatory responses.[9]

Signaling Pathway Modulation
  • NF-κB Signaling: As in cancer, the NF-κB pathway is a critical regulator of inflammation. By inhibiting this pathway, benzothiazole derivatives can decrease the production of pro-inflammatory cytokines and other inflammatory mediators.[9][10]

dot

antiinflammatory_mechanisms cluster_mechanisms Anti-inflammatory Mechanisms of Benzothiazole Derivatives cluster_enzyme Enzyme Inhibition cluster_pathway Signaling Pathway Modulation bzt Benzothiazole Derivatives cox2 COX-2 bzt->cox2 Inhibits inos iNOS bzt->inos Inhibits nfkb NF-κB Pathway bzt->nfkb Inhibits inflammation Inflammation cox2->inflammation Reduces inos->inflammation Reduces nfkb->inflammation Reduces

Caption: Key anti-inflammatory mechanisms of benzothiazole derivatives.

Antimicrobial Mechanisms of Action: Combating Infections

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Benzothiazole derivatives have shown promise as antimicrobial agents, with their mechanisms of action targeting essential bacterial processes.[13][14]

Enzyme Inhibition
  • DNA Gyrase: This bacterial enzyme is crucial for DNA replication. Its inhibition by benzothiazole derivatives prevents bacterial proliferation.[13]

  • Dihydropteroate Synthase (DHPS): This enzyme is involved in the synthesis of folic acid, an essential nutrient for bacteria. Benzothiazole derivatives can inhibit DHPS, thereby halting bacterial growth.[13][15]

  • Other Bacterial Enzymes: Benzothiazoles have also been reported to inhibit other key bacterial enzymes such as dihydrofolate reductase and peptide deformylase.[13]

dot

antimicrobial_mechanisms cluster_mechanisms Antimicrobial Mechanisms of Benzothiazole Derivatives cluster_enzyme Bacterial Enzyme Inhibition bzt Benzothiazole Derivatives dna_gyrase DNA Gyrase bzt->dna_gyrase Inhibits dhps Dihydropteroate Synthase (DHPS) bzt->dhps Inhibits other_enzymes Other Essential Enzymes bzt->other_enzymes Inhibits bacterial_growth Bacterial Growth & Proliferation dna_gyrase->bacterial_growth Prevents dhps->bacterial_growth Prevents other_enzymes->bacterial_growth Prevents

Caption: Key antimicrobial mechanisms of benzothiazole derivatives.

Comparative Data on Benzothiazole Derivatives

The following tables summarize the inhibitory activities of various benzothiazole derivatives against different biological targets. It is important to note that these are examples from the literature and direct comparisons should be made with caution due to variations in experimental conditions.

Anticancer Activity
Derivative Class Target Cell Line IC50 / Activity
2-Substituted BenzothiazolesEGFRBreast Cancer (MCF-7, MDA-MB-231)Significant inhibition
Benzothiazole-1,3,4-oxadiazole conjugates-HepG2IC50 = 36 nM and 48 nM
Substituted pyridine based benzothiazoles-SKRB-3, SW620, A549, HepG2IC50 = 1.2 nM, 4.3 nM, 44 nM, 48 nM
Nitrobenzylidene containing thiazolidine derivatives-MCF7, HEPG2IC50 = 36 nM and 48 nM
Chlorobenzyl indole semicarbazide benzothiazoles-HT-29, H460, A549, MDA-MB-231IC50 = 0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM
2-Substituted benzo[d]thiazole derivatives-HepG2IC50 = 56.98 µM and 59.17 µM (24h)
Anti-inflammatory Activity
Derivative Class Target Inhibition (%)
Benzothiazole bearing benzenesulphonamide/carboxamideCarrageenan-induced rat paw oedema72-80% and 64-78% at 1, 2, and 3h
Benzothiazole-1,3,4-oxadiazole conjugatesCOX-257.35% inhibition
Antimicrobial Activity
Derivative Class Target Organism MIC (μg/mL) Reference Drug (MIC)
Amino-benzothiazole Schiff base analoguesE. coli, P. aeruginosa15.62Ciprofloxacin (15.62)
Benzothiazole derivatives of isatinE. coli, P. aeruginosa3.1, 6.2Ciprofloxacin (12.5)
Sulfonamide analogues of benzothiazoleP. aeruginosa, S. aureus, E. coli3.1–6.2Chloramphenicol, Sulphamethoxazole
Benzothiazole bearing amidesS. aureus, E. coli, S. typhi, K. pneumoniae15.6, 7.81, 15.6, 3.91-
Neuroprotective Activity
Derivative Class Target IC50 (nM)
Benzothiazole derivativesAcetylcholinesterase (AChE)23.4 ± 1.1
Monoamine oxidase B (MAO-B)40.3 ± 1.7

Experimental Protocols: A General Overview

The following outlines general methodologies commonly employed to investigate the mechanism of action of benzothiazole derivatives. For specific and detailed protocols, researchers should refer to the primary literature cited.

In Vitro Anticancer Assays
  • Cell Viability Assays (e.g., MTT, SRB): To determine the cytotoxic effects of the compounds on various cancer cell lines.

  • Enzyme Inhibition Assays: To measure the inhibitory activity of the compounds against specific enzymes like kinases, topoisomerases, or carbonic anhydrases using biochemical or cell-based assays.

  • Apoptosis Assays (e.g., Annexin V/PI staining, TUNEL assay): To detect and quantify apoptosis in cancer cells treated with the compounds.

  • Western Blotting: To analyze the expression levels of key proteins involved in signaling pathways and apoptosis.

  • Reactive Oxygen Species (ROS) Detection Assays: To measure the intracellular levels of ROS in treated cells.

In Vivo Anti-inflammatory Assays
  • Carrageenan-Induced Paw Edema in Rodents: A standard model to evaluate the acute anti-inflammatory activity of compounds.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) in tissue homogenates or cell lysates.

Antimicrobial Assays
  • Minimum Inhibitory Concentration (MIC) Determination: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Bacterial Enzyme Inhibition Assays: To assess the inhibitory effect of the compounds on specific bacterial enzymes like DNA gyrase or DHPS.

dot

experimental_workflow cluster_workflow General Experimental Workflow for Benzothiazole Derivatives cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis & Characterization of Benzothiazole Derivatives anticancer Anticancer Assays (MTT, Apoptosis, Western Blot) synthesis->anticancer antiinflammatory Anti-inflammatory Assays (ELISA for COX-2, iNOS) synthesis->antiinflammatory antimicrobial Antimicrobial Assays (MIC Determination) synthesis->antimicrobial animal_models Animal Models (e.g., Xenograft, Edema) anticancer->animal_models antiinflammatory->animal_models antimicrobial->animal_models mechanism Mechanism of Action Elucidation animal_models->mechanism

Caption: General workflow for evaluating benzothiazole derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-iodobenzo[d]thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-2-iodobenzo[d]thiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this halogenated organic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1][2]

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. As a halogenated organic compound, this compound must not be mixed with non-halogenated organic waste.[3][4][5] Co-mingling of different waste streams can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs.[4][5]

Key Segregation Practices:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[3][4][6] The container should be made of a material compatible with the chemical.

  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream, including their approximate percentages.[4][5] The appropriate hazard symbols (e.g., toxic, irritant) should also be clearly visible.

  • Avoid Mixing: Do not mix this compound waste with the following:

    • Non-halogenated organic solvents[3][5]

    • Acids and bases[3][5]

    • Heavy metals[4][5]

    • Acutely toxic wastes (P-listed)[4]

    • Oxidizing or reducing agents[6]

Disposal Procedures

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[2] The primary method for the disposal of halogenated organic compounds is through incineration at a licensed hazardous waste facility.[3]

Step-by-Step Disposal Protocol:

  • Container Management: Ensure the waste container is kept securely closed when not in use.[4] Store the container in a designated satellite accumulation area within the laboratory.

  • Waste Manifest: Maintain a log of the waste added to the container, including the date and quantity.

  • Arrange for Pickup: Once the container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal paperwork provided by your EHS department or the disposal contractor.

The following table summarizes the key quantitative and logistical information for the proper disposal of this compound:

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[3][4]
PPE Safety goggles, chemical-resistant gloves, lab coat[1]
Handling Location Certified Chemical Fume Hood[4]
Waste Container Dedicated, labeled, compatible material[3][6]
Prohibited Mixtures Non-halogenated organics, acids, bases, heavy metals, P-listed waste[3][4][5]
Disposal Method Incineration via a licensed hazardous waste facility[3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage and Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select a Designated Halogenated Waste Container C->D E Label Container with 'Hazardous Waste' and Chemical Name D->E F Add Waste to Container E->F G Keep Container Securely Closed F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup when Container is Full H->I J Complete Waste Disposal Paperwork I->J K Transfer to Licensed Hazardous Waste Contractor J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-2-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-2-iodobenzo[d]thiazole. The following procedures are based on best practices for handling halogenated aromatic compounds and thiazole derivatives and are intended to ensure the safety of all laboratory personnel.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The required PPE is detailed below and should be worn at all times when the compound is handled outside of a certified fume hood.

A. Hand Protection

Appropriate glove selection is critical to prevent chemical permeation. Disposable nitrile gloves are suitable for providing protection against incidental splashes or contact.[1][2] For prolonged handling or in situations with a higher risk of direct contact, consider double-gloving or using gloves with greater chemical resistance. Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected.

Glove MaterialAdvantagesDisadvantages
Nitrile Good for solvents, oils, greases, and limited exposure to acids/bases.Not recommended for long exposure; poor against nitric acid.
Neoprene Excellent for acids, bases, alcohols, fuels, peroxides, and phenols.Not recommended for halogenated and aromatic hydrocarbons.
Viton® Exceptional resistance to chlorinated and aromatic solvents.Can be less flexible than other materials.
Silver Shield® Provides the highest level of overall chemical resistance.Can be cumbersome for tasks requiring high dexterity.

B. Eye and Face Protection

Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required when handling this compound.[2] Safety glasses do not provide adequate protection from potential splashes.[1] A face shield should be worn over safety goggles whenever there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[2]

C. Body Protection

A laboratory coat must be worn and fully buttoned to cover as much skin as possible.[2] For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat. Long pants and closed-toe shoes that cover the entire foot are mandatory.[2] Avoid clothing made of synthetic fabrics like polyester or acrylic, as they can melt and adhere to the skin in the event of a fire.[2]

D. Respiratory Protection

All handling of this compound that may generate dust, aerosols, or vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3][4] The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[2]

II. Operational Plan

A clear and concise operational plan is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

OperationalWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather all necessary PPE and handling equipment FumeHood Ensure chemical fume hood is certified and operational Prep->FumeHood SDS Review Safety Data Sheet for this compound and any other reagents FumeHood->SDS Weighing Weigh the compound in the fume hood SDS->Weighing Reaction Perform the experiment within the fume hood Weighing->Reaction Transfer Transfer solutions using appropriate secondary containment Reaction->Transfer Decontamination Decontaminate all surfaces and equipment Transfer->Decontamination WasteCollection Collect all waste in a designated, labeled container Decontamination->WasteCollection Disposal Dispose of waste according to institutional and local regulations WasteCollection->Disposal

Figure 1. A stepwise workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection

All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed waste container.[3][5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Contaminated consumables, such as gloves, pipette tips, and paper towels, should also be disposed of in this designated waste container.

B. Disposal Procedure

The disposal of contents and the container must be done through an approved waste disposal plant.[3][5] Contact your institution's EHS office for specific guidance on the disposal of halogenated organic compounds. Do not pour any waste down the drain.[3]

IV. Emergency Procedures

In the event of an exposure or spill, immediate action is necessary to minimize harm.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek immediate medical attention.[3][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][5]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.